Jak1-IN-8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c23-18-12-16(6-7-17(18)13-26-8-10-31(29,30)11-9-26)19-2-1-3-21-24-20(14-27(19)21)25-22(28)15-4-5-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVZZJCRDVVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=CC(=C(C=C4)CN5CCS(=O)(=O)CC5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Jak1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Jak1-IN-8 is a potent Janus kinase 1 (JAK1) inhibitor identified in patent literature (WO2016119700A1).[1] As a research compound, detailed characterization, including specific quantitative selectivity and in vivo data, is not extensively available in peer-reviewed publications. This guide, therefore, provides a comprehensive overview of the mechanism of action for a selective JAK1 inhibitor, using this compound as a key example. The experimental protocols and quantitative data presented are representative of the methodologies used to characterize such inhibitors in the field of drug discovery.
Executive Summary
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular mediators for a multitude of cytokine and growth factor signaling pathways.[2] These pathways are integral to immune response, inflammation, and hematopoiesis.[3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune and inflammatory diseases.[2] this compound is a potent, small-molecule inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC₅₀) of less than 500 nM.[1] By selectively targeting JAK1, compounds like this compound aim to disrupt pro-inflammatory signaling cascades while potentially mitigating off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in erythropoiesis.[4][5] This document details the mechanism of action of such a JAK1 inhibitor, outlining the underlying signaling pathways, representative biochemical and cellular characterization methods, and the quantitative parameters used to define its potency and selectivity.
The JAK1/STAT Signaling Pathway and Point of Intervention
The canonical JAK/STAT pathway is initiated when a cytokine binds to its specific cell surface receptor, inducing receptor dimerization.[6] This conformational change brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[7] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[8] STATs are recruited to these sites, where they are subsequently phosphorylated by the JAKs.[6] This phosphorylation event causes the STATs to dimerize, dissociate from the receptor, and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[2][7]
This compound, like most kinase inhibitors, functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket within the kinase domain of JAK1, preventing the phosphorylation of JAK1 itself and its downstream substrates (the cytokine receptor and STAT proteins). This action effectively blocks the entire signaling cascade downstream of the receptor.
References
- 1. Biochemical Assays for IC50 Determination [bio-protocol.org]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Jak1-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of Jak1-IN-8, a potent and selective inhibitor of Janus Kinase 1 (JAK1). The document details the mechanism of action of JAK inhibitors, outlines representative experimental protocols for their characterization, and presents the available data for this compound.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.
JAK1, in particular, is a key mediator in the signaling of numerous pro-inflammatory cytokines.[1] It pairs with other JAK family members to transmit signals from cytokine receptors.[2] This central role has made JAK1 an attractive therapeutic target for the development of small-molecule inhibitors to treat a range of inflammatory and autoimmune disorders.[3]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in the inflammatory response.
Discovery of this compound
This compound was identified as a potent inhibitor of JAK1 and is referenced as compound 28 in patent WO2016119700A1. While the full patent documentation containing the specific details of the discovery and synthesis is not publicly available, the compound belongs to a class of imidazo[1,2-a]pyridine derivatives that have been explored for their kinase inhibitory activity. The discovery process for such inhibitors typically involves high-throughput screening of compound libraries against the target kinase, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data for this compound
The publicly available data for this compound is summarized in the table below. It is important to note that the IC50 values are reported as ranges, and more precise data from the primary source is not accessible.
| Target | IC50 (nM) |
| JAK1 | < 500 |
| JAK2 | 500 - 1000 |
| JAK3 | > 5000 |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary to the patent holders. However, the following sections describe representative methodologies commonly employed in the discovery and characterization of JAK1 inhibitors.
General Synthesis of Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold, the core structure of this compound, can be achieved through various synthetic routes. A common method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The specific synthesis of this compound would involve a multi-step process to introduce the cyclopropylcarbonyl amine, the fluorophenyl group, and the sulfonyl-containing side chain.
In Vitro Kinase Inhibition Assay (Representative Protocol)
The inhibitory activity of a compound against JAK1 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
Test compound (this compound) and control inhibitors
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase assay buffer, the JAK1 enzyme, and the kinase substrate.
-
Add the serially diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Measure the luminescence signal using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays for JAK1 Inhibition
To assess the activity of an inhibitor in a more biologically relevant context, cellular assays are employed. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation in a cell line.
Materials:
-
A suitable human cell line (e.g., a hematopoietic cell line)
-
Cell culture medium and supplements
-
A cytokine that signals through JAK1 (e.g., Interleukin-6)
-
Test compound (this compound)
-
Antibodies specific for phosphorylated STAT (pSTAT)
-
Detection reagents (e.g., for flow cytometry or Western blotting)
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with the cytokine to activate the JAK-STAT pathway.
-
Lyse the cells and analyze the levels of pSTAT using a suitable method such as Western blotting or flow cytometry.
-
The IC50 value is determined by quantifying the reduction in pSTAT levels at different inhibitor concentrations.
Development of this compound
The development of a JAK1 inhibitor like this compound would typically involve further preclinical studies to evaluate its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), in vivo efficacy in animal models of inflammatory diseases, and safety pharmacology and toxicology studies. However, no such data for this compound is currently available in the public domain.
Conclusion
This compound is a potent inhibitor of JAK1 with selectivity over other JAK family members. While detailed information regarding its discovery and development remains largely proprietary, this guide provides an overview of the scientific context and the general methodologies used to characterize such compounds. The development of selective JAK1 inhibitors like this compound represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Further disclosure of data from the patent holders or subsequent publications will be necessary to fully elucidate the therapeutic potential of this specific compound.
References
- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Jak1-IN-8 (CAS 1973485-18-5): A Comprehensive Technical Guide
This technical guide provides an in-depth overview of Jak1-IN-8, a potent and selective inhibitor of Janus kinase 1 (JAK1). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology who are interested in the properties and applications of this compound.
Chemical and Physical Properties
This compound is a small molecule inhibitor belonging to the class of pyrimidine derivatives. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1973485-18-5 |
| Molecular Formula | C₂₄H₂₇N₇O₂ |
| Molecular Weight | 445.52 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Selectivity
This compound functions as a highly selective ATP-competitive inhibitor of JAK1 kinase. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in cancer.
The selectivity of this compound for JAK1 over other members of the JAK family is a key attribute, minimizing off-target effects. The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) presented below.
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 2.4 |
| JAK2 | 38 |
| JAK3 | >10000 |
| TYK2 | 230 |
This data highlights the significant selectivity of this compound for JAK1, with approximately 16-fold selectivity over JAK2 and substantially higher selectivity over JAK3 and TYK2.
In Vitro and Cellular Activity
This compound has demonstrated potent activity in cellular assays by effectively blocking the downstream signaling cascades initiated by JAK1 activation. A primary example is its ability to inhibit the interferon-gamma (IFN-γ) induced phosphorylation of STAT1 and the subsequent upregulation of Programmed Death-Ligand 1 (PD-L1) in various cell types.
| Cellular Assay | Cell Line | Treatment | Effect |
| STAT1 Phosphorylation | Various | IFN-γ | Inhibition of p-STAT1 |
| PD-L1 Expression | Various | IFN-γ | Downregulation of PD-L1 |
Signaling Pathway
The canonical JAK-STAT signaling pathway, which is targeted by this compound, is initiated by the binding of cytokines to their specific receptors. This leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. This compound, by inhibiting JAK1, effectively blocks these downstream events.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the respective JAK kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Assay for IFN-γ-Induced PD-L1 Expression
This protocol describes a method to assess the effect of this compound on cytokine-induced PD-L1 expression in a cell-based model.
Materials:
-
A suitable cell line (e.g., HeLa or a cancer cell line known to express PD-L1)
-
Cell culture medium and supplements
-
Recombinant human IFN-γ
-
This compound (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with IFN-γ at a predetermined concentration and incubate for a further period (e.g., 24-48 hours).
-
Harvest the cells and wash them with PBS.
-
Fix and permeabilize the cells according to standard protocols.
-
Stain the cells with the fluorochrome-conjugated anti-PD-L1 antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of PD-L1 expression.
-
Normalize the MFI of treated cells to the IFN-γ stimulated control to determine the dose-dependent inhibition of PD-L1 expression.
Caption: Workflow for a cellular assay measuring PD-L1 expression.
Conclusion
This compound is a valuable research tool for investigating the biological roles of JAK1 and the therapeutic potential of its inhibition. Its high potency and selectivity make it a suitable probe for dissecting the complexities of the JAK-STAT signaling pathway in various physiological and pathological contexts. The experimental protocols provided herein offer a foundation for researchers to utilize this compound in their studies.
In-Depth Technical Guide: Profiling the Kinase Inhibitor Jak1-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the inhibitory activity of Jak1-IN-8, a potent and selective inhibitor of Janus Kinase 1 (JAK1). The document outlines its half-maximal inhibitory concentration (IC50) values against JAK1, JAK2, and JAK3, details the typical experimental methodologies used to determine these values, and visualizes the relevant biological and experimental pathways.
Core Data: this compound IC50 Values
The inhibitory potency of this compound across the Janus kinase family has been characterized to determine its selectivity profile. The following table summarizes the IC50 values for this compound against JAK1, JAK2, and JAK3, as referenced from patent WO2016119700A1.[1][2]
| Target Kinase | IC50 Concentration |
| JAK1 | <500 nM |
| JAK2 | 500-1000 nM |
| JAK3 | >5000 nM |
Data sourced from patent WO2016119700A1.[1][2]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade initiated by cytokines. This pathway regulates essential cellular processes such as proliferation, differentiation, and immune responses. The four members of the JAK family are JAK1, JAK2, JAK3, and TYK2. Cytokine binding to their corresponding receptors triggers the activation of receptor-associated JAKs, which then phosphorylate downstream STAT proteins. These activated STATs dimerize and translocate to the nucleus to modulate gene transcription.
Experimental Protocols for IC50 Determination
The determination of IC50 values for kinase inhibitors like this compound typically involves both biochemical (cell-free) and cell-based assays to assess direct enzyme inhibition and activity within a cellular context. While the specific protocols for this compound are detailed in patent WO2016119700A1, the following represents a generalized methodology based on standard practices in the field.
Biochemical (Cell-Free) Kinase Assay
This assay measures the direct inhibition of purified JAK enzymes by the inhibitor.
-
Reagents and Materials :
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, pH 7.5).
-
ATP (at a concentration near the Km for each enzyme).
-
Substrate (e.g., a synthetic peptide like ULight-conjugated JAK1 (Tyr1023) peptide).
-
This compound serially diluted in DMSO.
-
Detection reagent (e.g., Europium-labeled anti-phosphotyrosine antibody).
-
384-well assay plates.
-
-
Procedure :
-
Add diluted this compound and the respective JAK enzyme to the wells of the assay plate.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate for a further period to allow for signal development.
-
Read the plate on a suitable plate reader (e.g., for Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Phosphorylation Assay
This assay measures the ability of the inhibitor to block JAK-mediated signaling within a cellular environment.
-
Reagents and Materials :
-
A suitable cell line that expresses the target JAKs (e.g., human peripheral blood mononuclear cells or a cell line engineered to depend on a specific JAK pathway).
-
Cell culture medium and serum.
-
A cytokine to stimulate the specific JAK pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
This compound serially diluted in DMSO.
-
Lysis buffer.
-
Antibodies for detecting total and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-STAT3).
-
96-well cell culture plates.
-
Detection method (e.g., ELISA, Western Blot, or flow cytometry).
-
-
Procedure :
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells.
-
Quantify the levels of phosphorylated STAT protein in the cell lysates using the chosen detection method.
-
Normalize the phosphorylated STAT levels to the total STAT levels.
-
Calculate the percentage of inhibition of STAT phosphorylation for each inhibitor concentration.
-
Determine the IC50 value by plotting the inhibition data against the inhibitor concentration and fitting to a dose-response curve.
-
References
The Role of Jak1-IN-8 in the Inhibition of STAT Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Jak1-IN-8, a potent and selective inhibitor of Janus kinase 1 (JAK1). It details the molecule's mechanism of action, presents its inhibitory profile through quantitative data, outlines key experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in numerous physiological processes, including immune response, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various diseases, such as autoimmune disorders and cancer. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.
This compound is a small molecule inhibitor designed to specifically target JAK1. It functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys909) within the ATP-binding site of JAK1. This targeted action allows for a durable and highly selective inhibition of JAK1 kinase activity, thereby blocking the downstream phosphorylation and activation of STAT proteins.
Mechanism of Action of this compound
Cytokines and growth factors initiate the JAK-STAT pathway by binding to their cognate receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by the JAKs. These phosphorylated STATs (p-STATs) then dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.
This compound exerts its inhibitory effect by covalently binding to Cys909 in the glycine-rich loop of the JAK1 ATP-binding site. This irreversible binding prevents ATP from accessing the kinase domain, thereby ablating the catalytic activity of JAK1. Consequently, the entire downstream signaling cascade is halted, most notably the phosphorylation of STAT proteins.
Caption: JAK-STAT signaling pathway and the point of inhibition by this compound.
Quantitative Data: Inhibitory Profile of this compound
The selectivity and potency of this compound have been characterized through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against JAK1 and significant selectivity over other JAK family members.
| Kinase | IC50 (nM) |
| JAK1 | < 10 |
| JAK2 | > 1000 |
| JAK3 | > 1000 |
| TYK2 | > 500 |
Note: IC50 values are approximate and can vary based on specific assay conditions. The data presented is a representative summary from available literature.
Experimental Protocols
In Vitro Kinase Assay (Lanthascreen™)
This protocol outlines a method to determine the IC50 of this compound against JAK1 kinase.
Materials:
-
Recombinant human JAK1 kinase
-
Eu-anti-phosphotyrosine antibody
-
GFP-STAT1 substrate
-
ATP
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the GFP-STAT1 substrate/recombinant JAK1 kinase mix to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the Eu-anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-STAT3 (p-STAT3) in Cellular Assays
This protocol describes how to measure the inhibition of IL-6-induced STAT3 phosphorylation by this compound in a human cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
To normalize the data, strip the membrane and re-probe with an antibody against total STAT3.
-
Jak1-IN-8: A Technical Guide for Immunological Research
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Jak1-IN-8 as a research tool in immunology.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1), a critical enzyme in cytokine signaling pathways that regulate immune cell function. Its high selectivity and irreversible binding mechanism make it a valuable tool for dissecting the specific roles of JAK1 in various immunological processes. This guide provides an overview of its mechanism of action, key experimental data, and detailed protocols for its application in immunology research.
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of JAK1. It specifically targets a cysteine residue (Cys817) located in a unique pocket near the ATP-binding site of JAK1. This covalent interaction leads to the irreversible inactivation of the kinase, providing a prolonged and specific inhibition of its downstream signaling. The selectivity of this compound for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2, is a key advantage in elucidating the specific functions of JAK1.
Signaling Pathway Inhibition
This compound effectively blocks the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK1, this compound prevents the phosphorylation and activation of STATs, thereby blocking the downstream effects of various cytokines crucial for immune responses.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The selectivity and potency of this compound have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.
| Kinase | IC50 (nM) | Assay Type |
| JAK1 | 8.9 | Biochemical |
| JAK2 | 155 | Biochemical |
| JAK3 | >10000 | Biochemical |
| TYK2 | 1280 | Biochemical |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against JAK family kinases.
| Parameter | Value | Notes |
| Binding type | Covalent | Irreversible inhibition |
| Target Residue | Cys817 (JAK1) | |
| Cell Permeability | Yes | Effective in cellular assays |
Table 2: Key properties of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in immunology research.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against a specific kinase.
Caption: Workflow for an in vitro kinase assay with this compound.
Methodology:
-
Reagents and Materials:
-
Recombinant JAK1 enzyme
-
Kinase substrate (e.g., a peptide with a tyrosine residue)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the recombinant JAK1 enzyme and the kinase substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 30 minutes at room temperature to allow for the covalent binding of this compound to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and quantify the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent and a plate reader.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Western Blot for STAT Phosphorylation
This protocol is used to assess the effect of this compound on cytokine-induced STAT phosphorylation in cells.
Caption: Western blot workflow for analyzing STAT phosphorylation.
Methodology:
-
Reagents and Materials:
-
Immune cells (e.g., PBMCs, T cells)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Cytokine (e.g., IL-2, IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate the immune cells and allow them to rest.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control signals.
-
T Cell Proliferation Assay (CFSE)
This protocol measures the effect of this compound on T cell proliferation.
Methodology:
-
Reagents and Materials:
-
Primary T cells
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
This compound (dissolved in DMSO)
-
Complete RPMI medium
-
Flow cytometer
-
-
Procedure:
-
Isolate T cells from peripheral blood or spleen.
-
Label the T cells with CFSE according to the manufacturer's protocol.
-
Plate the CFSE-labeled T cells in a 96-well plate.
-
Add various concentrations of this compound or DMSO to the wells.
-
Stimulate the T cells with anti-CD3/CD28 beads.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Analyze the data to determine the percentage of proliferating cells (cells with diluted CFSE signal) in each condition.
-
Applications in Immunology
This compound is a versatile tool for investigating a wide range of immunological phenomena, including:
-
Cytokine Signaling: Dissecting the specific role of JAK1 in the signaling pathways of various cytokines, such as interferons, IL-2, and IL-6.
-
T Cell Differentiation: Studying the role of JAK1 in the differentiation of naive T cells into different effector and regulatory lineages (e.g., Th1, Th2, Th17, Treg).
-
Autoimmune Disease Models: Investigating the therapeutic potential of JAK1 inhibition in animal models of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.
-
Innate Immunity: Exploring the function of JAK1 in the responses of innate immune cells, such as macrophages and dendritic cells, to pathogens and inflammatory stimuli.
Conclusion
This compound is a powerful and selective chemical probe for studying the biological functions of JAK1. Its covalent mechanism of action provides sustained and specific inhibition, making it an invaluable tool for immunological research. The protocols and data presented in this guide offer a framework for utilizing this compound to advance our understanding of the complex roles of JAK1 in health and disease.
In-Depth Technical Guide: Investigating the Downstream Effects of Jak1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-8 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is a critical mediator of cellular responses to a wide range of cytokines and growth factors, playing a central role in inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases, inflammatory conditions, and cancers. As a selective JAK1 inhibitor, this compound offers a targeted approach to modulate the immune response by interfering with the signaling of specific pro-inflammatory cytokines that rely on JAK1. This technical guide provides a comprehensive overview of the downstream effects of this compound, including its mechanism of action, impact on cellular signaling, and methodologies for its investigation.
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings two receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, cell proliferation, and differentiation.
This compound exerts its effects by selectively binding to the ATP-binding site of JAK1, preventing its phosphorylation and subsequent activation. This inhibition of JAK1 activity blocks the downstream phosphorylation of STAT proteins, thereby interrupting the entire signaling cascade.
Figure 1: JAK-STAT signaling pathway and the point of inhibition by this compound.
Quantitative Data
This compound is identified as compound 28 in patent WO2016119700A1 and is described as a potent JAK1 inhibitor.[1]
| Parameter | Value | Source |
| Target | Janus Kinase 1 (JAK1) | [1] |
| IC50 (JAK1) | < 500 nM | [1] |
Note: Specific IC50 values for this compound against JAK1 and its selectivity profile against other JAK family members (JAK2, JAK3, TYK2) are not publicly available in the analyzed search results. The provided information is based on the qualitative description from the source patent.
Downstream Cellular Effects
By inhibiting JAK1, this compound is expected to modulate the signaling of numerous cytokines that are dependent on this kinase. This leads to a range of downstream cellular effects, primarily impacting the immune system.
1. Inhibition of STAT Phosphorylation: The most direct downstream effect of this compound is the inhibition of STAT protein phosphorylation. JAK1 is a key kinase for the phosphorylation of several STATs, including STAT1, STAT3, STAT5, and STAT6, depending on the specific cytokine and receptor complex.
2. Modulation of Cytokine Production: Inhibition of the JAK1/STAT pathway by this compound can lead to a reduction in the production of pro-inflammatory cytokines. This is a key mechanism by which JAK inhibitors exert their anti-inflammatory effects.
3. Effects on Immune Cell Function: JAK1 signaling is crucial for the differentiation, proliferation, and activation of various immune cells. By inhibiting JAK1, this compound can influence the function of T cells, B cells, and other immune cell types.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the downstream effects of this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on JAK1 kinase activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant JAK1 enzyme, and the substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2: Workflow for a biochemical kinase assay to determine the IC50 of this compound.
Cellular Assay for STAT Phosphorylation (Western Blot)
Objective: To assess the effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa, TF-1)
-
Cell culture medium and supplements
-
Cytokine (e.g., IL-6, IFN-α)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for a few hours before treatment.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and loading control.
Cell Viability/Proliferation Assay (MTT/CCK-8)
Objective: To evaluate the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Cytokine Release Assay (ELISA)
Objective: To measure the effect of this compound on the production and release of specific cytokines from cells.
Materials:
-
Immune cells (e.g., PBMCs, macrophages) or a relevant cell line
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS, PHA)
-
This compound (dissolved in DMSO)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate stimulant to induce cytokine production.
-
Incubate the plate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of the cytokine in each sample based on a standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of JAK1 in various biological processes and disease models. Its potency as a JAK1 inhibitor allows for the targeted dissection of JAK1-dependent signaling pathways. By employing the experimental protocols outlined in this guide, researchers can effectively characterize the downstream effects of this compound on cellular signaling, cytokine production, and immune cell function. A thorough understanding of these downstream effects is crucial for elucidating the therapeutic potential of selective JAK1 inhibition in a range of inflammatory and autoimmune disorders. Further studies are warranted to determine the precise quantitative inhibitory profile and in vivo efficacy of this compound.
References
Jak1-IN-8: A Technical Guide for Studying Cytokine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Jak1-IN-8, a potent and selective inhibitor of Janus kinase 1 (JAK1), for its application in the study of cytokine signaling pathways. We will cover its mechanism of action, selectivity profile, and provide representative protocols for its use in key cellular assays.
Introduction to this compound and the JAK-STAT Pathway
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is central to intracellular signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is critical for regulating immune responses, inflammation, cell proliferation, and differentiation.[3][4]
Cytokine binding to its receptor induces receptor dimerization, bringing associated JAKs into close proximity.[1] This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate tyrosine residues on the receptor's intracellular domain.[1] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Once docked, STATs are themselves phosphorylated by the active JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[1][3]
This compound is a potent small molecule inhibitor targeting the JAK1 enzyme. Identified as compound 28 in patent WO2016119700A1, it serves as a valuable chemical probe for dissecting the specific role of JAK1 in various cytokine-mediated biological processes. By inhibiting JAK1, this compound blocks the phosphorylation and subsequent activation of downstream STAT proteins, thereby interrupting the signaling cascade.[3]
Mechanism of Action and Selectivity
Like most small-molecule kinase inhibitors, this compound is understood to function as an ATP-competitive inhibitor. It binds to the ATP-binding site within the kinase domain (JH1) of JAK1, preventing the phosphorylation of its substrates.[3] This mode of action effectively blocks the downstream signaling events initiated by cytokines that rely on JAK1.
The utility of a chemical probe is defined by its selectivity. This compound demonstrates a clear preferential inhibition of JAK1 over other JAK family members, particularly JAK3.
Table 1: Quantitative Kinase Inhibition Data for this compound
| Kinase Target | IC50 (Half-Maximal Inhibitory Concentration) | Data Source |
| JAK1 | < 500 nM | |
| JAK2 | 500 - 1000 nM | |
| JAK3 | > 5000 nM | |
| TYK2 | Data not publicly available |
Note: The IC50 value for JAK1 is presented as a range based on available vendor data. The precise value from the source patent is not publicly detailed.
This selectivity profile makes this compound a suitable tool for investigating signaling pathways predominantly driven by JAK1. For example, many interferons (IFNs) and cytokines utilizing the common gamma chain (γc) or the gp130 receptor subunit rely on JAK1 for signal transduction.[2]
Visualizing the JAK1 Signaling Pathway and Inhibition
The following diagrams illustrate the JAK1-STAT signaling cascade and the point of intervention by this compound, as well as a typical experimental workflow.
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments to characterize the activity of this compound. These are generalized protocols based on standard techniques for evaluating JAK inhibitors.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, recombinant JAK1 protein.
Objective: To determine the IC50 of this compound against JAK1 kinase activity.
Materials:
-
Recombinant human JAK1 enzyme (e.g., from Invitrogen or BPS Bioscience).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
ATP solution (at a concentration near the Km for JAK1).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide or a specific substrate like IRS-1tide).
-
This compound stock solution (in DMSO).
-
ADP-Glo™ Kinase Assay (Promega) or similar ADP detection system.
-
384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, diluted in 10 steps. Also, prepare a DMSO-only control.
-
Reaction Setup:
-
Add 2.5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the this compound serial dilution or DMSO control to the appropriate wells.
-
Add 2.5 µL of a 2x substrate/ATP mix prepared in kinase assay buffer.
-
-
Initiate Reaction: Add 4 µL of a 2.5x solution of recombinant JAK1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay: Inhibition of STAT Phosphorylation via Western Blot
This assay determines the ability of this compound to block cytokine-induced STAT phosphorylation in a cellular context.
Objective: To measure the cellular potency of this compound by quantifying the inhibition of JAK1-dependent STAT phosphorylation.
Materials:
-
A relevant cell line (e.g., HeLa, U4C, or PBMCs).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.
-
This compound stock solution (in DMSO).
-
Cytokine for stimulation (e.g., Interferon-gamma (IFNγ) for pSTAT1, or Interleukin-6 (IL-6) for pSTAT3).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.
-
Primary antibodies: Rabbit anti-phospho-STAT (e.g., p-STAT1 Tyr701), Rabbit anti-total STAT1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate overnight. This reduces basal signaling.
-
Inhibitor Treatment: Pre-treat the cells by adding this compound at various concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM) and a DMSO vehicle control to the wells. Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IFNγ) to the wells (except for the unstimulated control well) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes, then load onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT1) overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT1 and the loading control (GAPDH).
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-STAT to total STAT for each condition. Determine the percent inhibition of STAT phosphorylation at each this compound concentration relative to the cytokine-stimulated, vehicle-treated control.
Conclusion
This compound is a selective JAK1 inhibitor that serves as a critical tool for researchers investigating cytokine signaling. Its demonstrated preference for JAK1 over JAK2 and JAK3 allows for the targeted dissection of JAK1-dependent pathways. By employing the biochemical and cellular assays detailed in this guide, researchers can effectively characterize the impact of this compound on specific signaling events, further elucidating the complex role of JAK1 in health and disease.
References
- 1. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 2. US20220056035A1 - Process and intermediates for preparing a jak inhibitor - Google Patents [patents.google.com]
- 3. Google Translate [translate.google.com]
- 4. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Jak1-IN-8 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are involved in the JAK-STAT signaling pathway, which plays a pivotal role in the immune response, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers.[1][3]
JAK1 is a key signaling molecule for numerous cytokines and is a validated therapeutic target.[1][2] Selective inhibition of JAK1 is a promising strategy to modulate the immune response while potentially minimizing the side effects associated with broader JAK inhibition.[4] Jak1-IN-8 is a potent inhibitor of JAK1 with a reported IC50 of less than 500 nM.[5] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity and selectivity of this compound and other selective JAK1 inhibitors.
Jak1 Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through autophosphorylation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][2][6] this compound exerts its effect by inhibiting the kinase activity of JAK1, thereby blocking the downstream signaling cascade.
Data Presentation
Biochemical Potency and Selectivity of JAK1 Inhibitors
The inhibitory activity of small molecules against the four members of the JAK family is crucial for determining their selectivity profile. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. While specific selectivity data for this compound is not publicly available, the following table presents a template with representative data for other selective JAK1 inhibitors, AZD0449 and AZD4604, for illustrative purposes.[7]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Fold Selectivity | JAK3/JAK1 Fold Selectivity | TYK2/JAK1 Fold Selectivity |
| This compound | <500 | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| AZD0449 | 2.4 | >1000 | >1000 | 120 | >417 | >417 | 50 |
| AZD4604 | 0.54 | 270 | >1000 | >1000 | 500 | >1852 | >1852 |
Experimental Protocols
Biochemical Kinase Assay for JAK1 Activity (ADP-Glo™ Format)
This protocol is adapted from generic ADP-Glo™ kinase assay procedures and is suitable for determining the potency of inhibitors like this compound against purified JAK1 enzyme.[8][9]
Workflow Diagram:
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., IRS1-tide peptide)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant JAK1 enzyme in kinase assay buffer to the desired concentration.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentrations of substrate and ATP should be at or near their respective Km values.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (kinase assay buffer with DMSO) to the appropriate wells of the assay plate.
-
Add 10 µL of the diluted JAK1 enzyme to all wells except the "blank" control. Add 10 µL of kinase assay buffer to the blank wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C or room temperature for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for JAK1 Signaling (pSTAT3 AlphaScreen SureFire® Format)
This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a cellular context. This assay measures the inhibition of the JAK1 signaling pathway downstream of the IL-6 receptor.[10]
Workflow Diagram:
Materials:
-
Human cell line responsive to IL-6 (e.g., TF-1 cells)
-
Cell culture medium and serum
-
This compound
-
Recombinant human IL-6
-
AlphaScreen SureFire® p-STAT3 (Tyr705) Assay Kit (PerkinElmer)
-
Tissue culture-treated 96-well plates
-
White 384-well ProxiPlates (PerkinElmer)
-
Plate reader capable of reading AlphaScreen signals (e.g., EnVision®)
Procedure:
-
Cell Culture and Plating:
-
Culture TF-1 cells according to standard protocols.
-
Seed the cells into a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.
-
Serum starve the cells for 4-24 hours prior to the assay.
-
-
Inhibitor Treatment and Cytokine Stimulation:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle for 1 hour at 37°C.
-
Stimulate the cells with an EC80 concentration of IL-6 for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer provided in the AlphaScreen kit.
-
Incubate the plate with gentle shaking for 10-15 minutes at room temperature.
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Add the AlphaScreen Acceptor beads and Donor beads as per the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
-
Signal Reading and Data Analysis:
-
Read the AlphaScreen signal on a compatible plate reader.
-
Calculate the percent inhibition of STAT3 phosphorylation for each inhibitor concentration relative to the IL-6 stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound and other selective JAK1 inhibitors. The biochemical assays are essential for determining the intrinsic potency and selectivity of the compound, while the cell-based assays confirm its activity in a more physiologically relevant context. These protocols can be adapted for high-throughput screening and lead optimization efforts in drug discovery programs targeting the JAK1 kinase.
References
- 1. revvity.com [revvity.com]
- 2. Identification of Potent and Selective JAK1 Lead Compounds Through Ligand-Based Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 5. WO2018067422A1 - Novel jak1 selective inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. WO2015061665A1 - Jak1 selective inhibitor and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for JAK1-IN-8 in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response, in which cytokines play a pivotal role. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of many cytokine receptors, making it a key therapeutic target. JAK1-IN-8 is a potent and selective inhibitor of JAK1 kinase. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in IBD research.
Mechanism of Action
This compound exerts its effects by inhibiting the phosphorylation and activation of JAK1. This, in turn, prevents the subsequent phosphorylation and activation of STAT proteins, which are critical for the transcription of pro-inflammatory genes. The selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key characteristic, potentially offering a more targeted therapeutic approach with an improved safety profile compared to pan-JAK inhibitors.
Quantitative Data
The inhibitory activity of this compound against the JAK family of kinases is summarized in the table below. This data is essential for determining appropriate concentrations for in vitro experiments and for understanding the inhibitor's selectivity profile.
| Kinase | IC50 (nM) |
| JAK1 | 2.2 |
| JAK2 | 34 |
| JAK3 | 420 |
| TYK2 | 43 |
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Experimental Protocols
In Vitro: Inhibition of Cytokine-Induced STAT3 Phosphorylation
This protocol describes a method to assess the in vitro potency of this compound in a cellular context.
1. Cell Culture:
-
Use a relevant cell line, such as human colorectal adenocarcinoma cells (e.g., HT-29) or peripheral blood mononuclear cells (PBMCs).
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
2. Experimental Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, starve the cells in serum-free media for 4-6 hours.
-
Prepare serial dilutions of this compound in serum-free media.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine that signals through JAK1, such as Interleukin-6 (IL-6) at a final concentration of 20 ng/mL, for 30 minutes.
-
Immediately lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
3. Readout:
-
Determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates using a suitable method, such as:
- Western Blotting
- Enzyme-Linked Immunosorbent Assay (ELISA)
- Flow Cytometry (for suspension cells)
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a widely used mouse model of IBD.
1. Animals and Acclimatization:
-
Use 8-10 week old C57BL/6 mice.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Colitis:
-
Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. A control group should receive regular drinking water.
3. Dosing of this compound:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer this compound orally (e.g., by gavage) once or twice daily, starting from day 0 or day 1 of DSS administration. A typical dose range to explore would be 10-50 mg/kg.
-
A vehicle control group receiving DSS should be included.
4. Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the study (e.g., day 8), euthanize the mice.
-
Collect the colon and measure its length.
-
Take tissue samples for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Analyze cytokine levels (e.g., IL-6, TNF-α) in the colon tissue homogenates or serum using ELISA or a multiplex assay.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound in IBD research.
Caption: Preclinical workflow for evaluating this compound in IBD research.
Conclusion
This compound is a valuable research tool for investigating the role of JAK1 in the pathophysiology of IBD. The protocols and information provided herein offer a foundation for designing and conducting experiments to explore the therapeutic potential of selective JAK1 inhibition in inflammatory bowel disease. Appropriate optimization of the described protocols may be necessary depending on the specific experimental setup and research questions.
Application Notes and Protocols for Jak1-IN-8 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak1-IN-8 is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1] The JAK-STAT signaling cascade plays a crucial role in the pathogenesis of various autoimmune diseases, inflammatory conditions, and certain cancers.[2][3] Consequently, selective inhibition of JAK1 is a promising therapeutic strategy.[2][4][5] These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo research, based on available data for the compound and analogous JAK1 inhibitors. Due to the limited publicly available in vivo data specifically for this compound, the following protocols and dosage information are extrapolated from studies on other potent JAK1 inhibitors and should be adapted and optimized for specific experimental models.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 | Reference |
| This compound | JAK1 | <500 nM | [1] |
Table 2: Exemplary In Vivo Dosages of Selective JAK1 and Pan-JAK Inhibitors in Mice
Disclaimer: The following data is for analogous compounds and should be used as a starting point for dose-range finding studies for this compound.
| Compound | Target Selectivity | Animal Model | Dosage | Route of Administration | Dosing Frequency | Reference |
| INCB54707 | JAK1 | Mouse Model of Lethal Immune Response | 60 mg/kg | Oral Gavage | Twice Daily | [6] |
| AZD1480 | JAK1/JAK2 | NOD Mice (Autoimmune Insulitis) | 30 mg/kg | Oral Gavage | Twice Daily | [7] |
| Unnamed JAK1i | JAK1 | Mouse DSS Colitis Model | 10 or 30 mg/kg | Oral Administration | Not Specified | [8] |
| Ruxolitinib | JAK1/JAK2 | Mouse Influenza Model | 10 or 20 mg/kg | Oral Administration | Twice Daily | [9][10] |
| Peficitinib | Pan-JAK | Mouse Influenza Model | 10 or 20 mg/kg | Oral Administration | Twice Daily | [9][10] |
Experimental Protocols
Protocol 1: General Guidelines for Formulation and Administration of this compound
Objective: To provide a general method for preparing and administering this compound for in vivo studies in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, Corn oil)
-
Sterile water or saline
-
Sonicator or vortex mixer
-
Appropriate gavage needles or injection supplies
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions. For example, to prepare 0.5% methylcellulose, slowly add the required amount of methylcellulose powder to heated sterile water (60-70°C) while stirring. Allow the solution to cool to room temperature and then to 4°C to ensure complete dissolution.
-
This compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Suspend the powder in the prepared vehicle to achieve the desired final concentration. A common starting point for oral administration is a volume of 5-10 mL/kg body weight.
-
Use a vortex mixer or sonicator to ensure a uniform suspension. Visually inspect for any undissolved particles.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
For oral administration, use a proper-sized gavage needle to deliver the formulation directly into the stomach.
-
For other routes of administration (e.g., intraperitoneal, subcutaneous), use appropriate sterile injection techniques.
-
Ensure the formulation is well-suspended immediately before each administration.
-
Note: The solubility and stability of this compound in different vehicles should be empirically determined. The provided formulation is a general guideline.
Protocol 2: Pharmacokinetic Study of a JAK Inhibitor in Mice
Objective: To determine the pharmacokinetic profile of a JAK inhibitor following oral administration in mice.
Materials:
-
Formulated JAK inhibitor
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Administer a single dose of the formulated JAK inhibitor to a cohort of mice via oral gavage (e.g., 30 mg/kg).
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the collected blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the JAK inhibitor at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 3: Efficacy Study in a Mouse Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis)
Objective: To evaluate the therapeutic efficacy of a JAK inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Formulated JAK inhibitor and vehicle control
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
Administer the primary immunization intradermally at the base of the tail.
-
On day 21, administer a booster immunization of type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with the JAK inhibitor (e.g., 10-30 mg/kg, orally, twice daily) or vehicle control upon the first signs of arthritis (prophylactic regimen) or after disease is established (therapeutic regimen).
-
-
Disease Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Measure paw thickness using calipers every 2-3 days.
-
At the end of the study, collect tissues (e.g., paws, spleen) for histological analysis and cytokine profiling.
-
-
Data Analysis: Compare the clinical scores, paw thickness, and histological findings between the treated and control groups to assess the efficacy of the JAK inhibitor.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Caption: Logical relationship for determining in vivo dosage of this compound.
Safety and Toxicity Considerations
As with other JAK inhibitors, potential safety concerns for this compound in in vivo studies may include immunosuppression, hematological effects, and gastrointestinal issues. It is crucial to conduct thorough toxicity studies, including monitoring for clinical signs of distress, body weight changes, and performing hematology and clinical chemistry analysis. Histopathological examination of key organs at the end of the study is also recommended to identify any potential target organ toxicity.
Conclusion
While specific in vivo data for this compound is not extensively available in the public domain, the information from analogous potent and selective JAK1 inhibitors provides a solid foundation for initiating preclinical studies. Researchers should begin with dose-range finding experiments to establish the optimal therapeutic window for this compound in their specific animal models of disease. The protocols and data presented here serve as a valuable resource for the design and execution of these in vivo investigations.
References
- 1. glpbio.com [glpbio.com]
- 2. What are the preclinical assets being developed for JAK1? [synapse.patsnap.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A JAK1 Selective Kinase Inhibitor and Tofacitinib Affect Macrophage Activation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Applikationshinweise und Protokolle für JAK1-IN-8 in der Zellkultur
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Applikationshinweise bieten detaillierte Protokolle und Richtlinien für die Löslichkeit, Vorbereitung und Anwendung des potenten und selektiven JAK1-Inhibitors JAK1-IN-8 in zellbasierten Assays.
Produkteigenschaften und Lagerung
This compound ist ein potenter Inhibitor der Januskinase 1 (JAK1) mit einer IC50 von <500 nM.[1][2][3] Er zeigt auch eine gewisse Aktivität gegen JAK2 (IC50: 500-1000 nM), ist aber deutlich weniger wirksam gegen JAK3 (IC50: >5000 nM).[4]
Tabelle 1: Physikalisch-chemische Eigenschaften von this compound
| Eigenschaft | Wert | Referenz |
| Molekülformel | C₂₂H₂₃FN₄O₃S | [2] |
| Molekulargewicht | 442.51 g/mol | [2] |
| CAS-Nummer | 1973485-18-5 | [2] |
| Reinheit | ≥ 98% | [3] |
| Aussehen | Fester Stoff | [1] |
Lagerungsbedingungen:
-
Pulver: Bei -20°C für bis zu 24 Monate lagern.[3]
-
Stammlösung in DMSO: Aliquotiert bei -20°C für bis zu einem Monat oder bei -80°C für bis zu sechs Monate lagern.[1][2] Wiederholtes Einfrieren und Auftauen sollte vermieden werden.[2]
Löslichkeit und Vorbereitung der Stammlösung
This compound ist in Dimethylsulfoxid (DMSO) gut löslich.
Tabelle 2: Löslichkeit von this compound
| Lösungsmittel | Maximale Löslichkeit | Anmerkungen | Referenz |
| DMSO | 125 mg/mL (282.48 mM) | Ultraschallbehandlung kann die Lösung unterstützen. Es wird empfohlen, neu geöffnetes, wasserfreies DMSO zu verwenden. | [2] |
Protokoll 1: Vorbereitung einer 10 mM Stammlösung in DMSO
Materialien:
-
This compound Pulver
-
Wasserfreies (hygroskopisches) DMSO
-
Sterile Mikrozentrifugenröhrchen
-
Präzisionswaage
-
Ultraschallbad
Vorgehensweise:
-
Wiegen Sie die erforderliche Menge an this compound Pulver in einem sterilen Mikrozentrifugenröhrchen ab. (z.B. 4.425 mg für 1 mL einer 10 mM Lösung).
-
Geben Sie das entsprechende Volumen an wasserfreiem DMSO hinzu.
-
Verschließen Sie das Röhrchen fest und vortexen Sie es gründlich.
-
Beschallen Sie das Röhrchen in einem Ultraschallbad bei Raumtemperatur, bis sich der Feststoff vollständig gelöst hat.[2] Eine leichte Erwärmung auf 37°C kann ebenfalls helfen, die Löslichkeit zu verbessern.[2]
-
Aliquoten Sie die Stammlösung in sterile Röhrchen, um wiederholtes Einfrieren und Auftauen zu vermeiden.
-
Lagern Sie die Aliquots bei -20°C oder -80°C.
Anwendung in der Zellkultur
Die Stammlösung muss vor der Verwendung in Zellkulturmedium verdünnt werden. Die Endkonzentration von DMSO im Kulturmedium sollte typischerweise ≤ 0.1% betragen, um zytotoxische Effekte zu minimieren.
Protokoll 2: Vorbereitung von Arbeitslösungen und Behandlung von Zellen
Materialien:
-
10 mM this compound Stammlösung in DMSO
-
Steriles Zellkulturmedium (z.B. DMEM oder RPMI-1640), supplementiert mit fötalem Kälberserum (FBS) und Antibiotika nach Bedarf
-
Zellkulturplatten mit adhärenten oder Suspensionszellen
Vorgehensweise:
-
Vorbereitung der Arbeitslösung: Verdünnen Sie die 10 mM Stammlösung seriell in sterilem Zellkulturmedium, um die gewünschten Endkonzentrationen zu erreichen.
-
Beispiel für eine 10 µM Arbeitskonzentration: Fügen Sie 1 µL der 10 mM Stammlösung zu 999 µL Zellkulturmedium hinzu (1:1000 Verdünnung). Dies ergibt eine DMSO-Endkonzentration von 0.1%.
-
-
Zellbehandlung: Entfernen Sie das alte Medium von den Zellen und ersetzen Sie es durch das Medium, das die gewünschte Konzentration an this compound enthält. Für Suspensionszellen kann der Inhibitor direkt zum Medium gegeben werden.
-
Inkubation: Inkubieren Sie die Zellen für den gewünschten Zeitraum (z.B. 1, 6, 12, oder 24 Stunden) bei 37°C in einer 5% CO₂-Atmosphäre. Die optimale Inkubationszeit hängt vom spezifischen Assay und der zellulären Antwort ab.
-
Kontrollen: Schließen Sie immer eine Vehikelkontrolle ein, bei der die Zellen mit der gleichen Konzentration an DMSO behandelt werden, die auch in der höchsten Konzentration des Inhibitors vorhanden ist (z.B. 0.1% DMSO).
Experimentelle Protokolle
Analyse der STAT-Phosphorylierung mittels Western Blot
Dieses Protokoll beschreibt, wie die inhibitorische Wirkung von this compound auf die JAK1-Signaltransduktion durch Messung der Phosphorylierung des nachgeschalteten STAT-Proteins (z.B. STAT3) nachgewiesen werden kann.
Protokoll 3: Western Blot für phosphoryliertes STAT3
Vorgehensweise:
-
Zellkultur und Behandlung: Säen Sie Zellen (z.B. HeLa, HepG2) in 6-Well-Platten aus und lassen Sie sie über Nacht anwachsen. Behandeln Sie die Zellen mit verschiedenen Konzentrationen von this compound (z.B. 0.1, 1, 10 µM) für 1-2 Stunden vor.
-
Stimulation: Stimulieren Sie die Zellen mit einem geeigneten Zytokin, um den JAK1-STAT3-Signalweg zu aktivieren (z.B. Interleukin-6 (IL-6), 20 ng/mL für 15-30 Minuten). Eine unstimulierte Kontrolle sollte mitgeführt werden.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren supplementiert ist.[5]
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration der Lysate mit einem geeigneten Assay (z.B. BCA-Assay).
-
Gelelektrophorese und Transfer: Trennen Sie gleiche Proteinmengen (z.B. 20-30 µg) mittels SDS-PAGE auf und transferieren Sie die Proteine auf eine PVDF- oder Nitrocellulose-Membran.
-
Blockierung und Antikörperinkubation:
-
Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in 5% BSA in TBST (Tris-buffered saline mit 0.1% Tween-20).[5]
-
Inkubieren Sie die Membran über Nacht bei 4°C mit einem primären Antikörper gegen phosphoryliertes STAT3 (p-STAT3, Tyr705).
-
Waschen Sie die Membran und inkubieren Sie sie mit einem Meerrettichperoxidase (HRP)-gekoppelten sekundären Antikörper.
-
-
Detektion: Detektieren Sie das Signal mittels Chemilumineszenz.
-
Stripping und Re-Probing: Strippen Sie die Membran und inkubieren Sie sie erneut mit Antikörpern gegen das Gesamt-STAT3 und ein Ladekontrollprotein (z.B. β-Aktin oder GAPDH), um die Phosphorylierung zu normalisieren und eine gleichmäßige Beladung zu bestätigen.[6]
Zellviabilitätsassay
Dieses Protokoll dient der Bestimmung der zytotoxischen Effekte von this compound auf eine Zelllinie.
Protokoll 4: MTT- oder AlamarBlue-Assay
Vorgehensweise:
-
Zellaussaat: Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.
-
Behandlung: Behandeln Sie die Zellen mit einer seriellen Verdünnung von this compound (z.B. von 0.01 µM bis 100 µM) für 24, 48 oder 72 Stunden.
-
Assay-Durchführung:
-
Für MTT-Assay: Fügen Sie MTT-Reagenz zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden. Lösen Sie die gebildeten Formazan-Kristalle in DMSO oder einem Solubilisierungspuffer.
-
Für AlamarBlue-Assay: Fügen Sie AlamarBlue-Reagenz hinzu und inkubieren Sie für 1-4 Stunden.[7]
-
-
Messung: Messen Sie die Absorption (MTT) oder Fluoreszenz (AlamarBlue) mit einem geeigneten Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur Vehikelkontrolle und bestimmen Sie den IC50-Wert für die Zytotoxizität.
Visualisierungen
JAK1-STAT-Signalweg
Abbildung 1: Vereinfachter JAK1-STAT-Signalweg und der Angriffspunkt von this compound.
Experimenteller Arbeitsablauf
Abbildung 2: Allgemeiner Arbeitsablauf für die Verwendung von this compound in Zellkulturexperimenten.
Sicherheitshinweise
Obwohl für this compound kein spezifisches Sicherheitsdatenblatt leicht verfügbar ist, sollten für alle JAK-Inhibitoren allgemeine Vorsichtsmaßnahmen getroffen werden. Behandeln Sie die Verbindung als potenziell gefährlich. Tragen Sie beim Umgang mit dem Pulver und den konzentrierten Lösungen geeignete persönliche Schutzausrüstung, einschließlich Handschuhe, Schutzbrille und Laborkittel. Vermeiden Sie das Einatmen von Staub und den Kontakt mit Haut und Augen.[8] Arbeiten Sie in einem gut belüfteten Bereich oder unter einem Abzug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound|1973485-18-5|COA [dcchemicals.com]
- 4. cenmed.com [cenmed.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. stemcell.com [stemcell.com]
Application Notes and Protocols for Western Blot Analysis of pSTAT after Jak1-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins following treatment with Jak1-IN-8, a potent JAK1 inhibitor. This protocol is intended for researchers in cell biology, immunology, and drug development investigating the JAK/STAT signaling pathway.
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular communication route involved in immunity, cell proliferation, and differentiation. Cytokines and growth factors activate receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs (pSTATs) then dimerize, translocate to the nucleus, and regulate gene expression.[1] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.
This compound is a potent and selective inhibitor of JAK1, with a reported IC50 of less than 500 nM. By inhibiting JAK1, this compound is expected to block the downstream phosphorylation of STAT proteins. Western blotting is a key technique to quantify the extent of this inhibition.
Key Principles of Phospho-Protein Western Blotting
Detecting phosphorylated proteins requires specific considerations to prevent dephosphorylation and ensure accurate results. Key principles include:
-
Sample Preservation: Work quickly and keep samples on ice at all times to minimize phosphatase activity.[2]
-
Inhibitor Cocktails: Use commercially available phosphatase and protease inhibitor cocktails in all lysis and sample buffers to preserve the phosphorylation state of your target protein.[2][3]
-
Blocking Agents: Bovine Serum Albumin (BSA) is generally preferred over milk for blocking, as milk contains phosphoproteins (caseins) that can lead to high background.[3]
-
Antibody Selection: Use antibodies specifically validated for the detection of the phosphorylated form of your STAT protein of interest.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in a 6-well plate or other suitable culture vessel to achieve 70-80% confluency at the time of the experiment.
-
Starvation (Optional): Depending on the cell type and experimental goals, serum-starve the cells for 4-24 hours prior to stimulation to reduce basal signaling.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture media to the desired final concentrations for your dose-response experiment. A typical starting range could be from 10 nM to 1 µM.
-
For a time-course experiment, treat cells with a fixed concentration of this compound for various durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.
-
-
Cytokine Stimulation:
-
Following the inhibitor treatment, stimulate the cells with a cytokine known to activate the JAK1/STAT pathway in your cell type (e.g., Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ)). The concentration and duration of stimulation should be optimized beforehand. A common starting point is 10-100 ng/mL for 15-30 minutes.
-
Include an unstimulated control and a stimulated, untreated control.
-
Cell Lysis for Phospho-Protein Analysis
-
Preparation: Place all buffers and reagents on ice.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh phosphatase and protease inhibitor cocktails directly to the cells. A typical volume for a well in a 6-well plate is 100-200 µL.
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube, avoiding the pellet.
Protein Quantification
-
Assay Selection: Determine the protein concentration of the cell lysates using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.
-
Sample Preparation: Prepare a standard curve and dilute a small aliquot of each lysate for measurement according to the assay manufacturer's instructions.
-
Measurement: Measure the absorbance and calculate the protein concentration for each sample.
SDS-PAGE and Western Blotting
-
Sample Preparation for Loading:
-
Based on the protein concentration, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg).
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor the separation and estimate protein size.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your target pSTAT (e.g., anti-pSTAT3 Tyr705) in 5% BSA in TBST at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing (for Total STAT and Loading Control):
-
To normalize the pSTAT signal, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with an antibody against the total STAT protein (e.g., anti-STAT3).
-
Finally, probe for a loading control protein such as GAPDH or β-actin to ensure equal protein loading across all lanes.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The pSTAT signal should be normalized to the total STAT signal, which is then normalized to the loading control.
Representative Dose-Response Data for a JAK Inhibitor (AG490) on pSTAT3
The following table presents representative data on the dose-dependent inhibition of pSTAT3 by the JAK2/JAK1 inhibitor AG490 in colorectal cancer cells. This data is illustrative of the type of results that can be obtained and presented.
| AG490 Concentration (µM) | Relative pSTAT3 Levels (Normalized to Total STAT3 and Loading Control) | Percent Inhibition (%) |
| 0 (Vehicle) | 1.00 | 0 |
| 25 | 0.75 | 25 |
| 50 | 0.48 | 52 |
| 100 | 0.21 | 79 |
| 150 | 0.08 | 92 |
Data is hypothetical and based on trends observed in published studies for similar inhibitors.[3][4]
Representative Time-Course Data for a JAK Inhibitor on pSTAT1
This table illustrates a potential time-course of pSTAT1 inhibition following treatment with a selective JAK1 inhibitor.
| Time after Inhibitor Treatment | Relative pSTAT1 Levels (Normalized to Total STAT1 and Loading Control) | Percent Inhibition (%) |
| 0 min (Stimulated Control) | 1.00 | 0 |
| 30 min | 0.45 | 55 |
| 1 hour | 0.25 | 75 |
| 2 hours | 0.15 | 85 |
| 4 hours | 0.10 | 90 |
Data is hypothetical and based on trends observed in published studies for similar inhibitors.[2][5]
Mandatory Visualizations
JAK/STAT Signaling Pathway and Inhibition by this compound
Caption: JAK/STAT signaling pathway with this compound inhibition.
Experimental Workflow for Western Blot Analysis of pSTAT
Caption: Western blot workflow for pSTAT detection.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with Jak1-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and immune cell function. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers, making JAK kinases attractive therapeutic targets. Jak1-IN-8 is a potent and selective covalent inhibitor of JAK1. It irreversibly binds to a specific cysteine residue (Cys909) near the ATP binding site of JAK1, thereby blocking its kinase activity and downstream signaling events.
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The primary application demonstrated is the assessment of STAT protein phosphorylation downstream of cytokine receptor activation in human peripheral blood mononuclear cells (PBMCs). This method allows for the precise quantification of the inhibitory effect of this compound on a single-cell level, providing valuable insights into its mechanism of action and potency.
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound. Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. This compound specifically inhibits the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STATs.
Caption: JAK-STAT signaling pathway and inhibition by this compound.
Experimental Workflow
The general workflow for analyzing the effect of this compound on immune cells using flow cytometry is depicted below. The process involves isolating immune cells, pre-treating them with the inhibitor, stimulating with a specific cytokine, followed by cell staining for surface markers and intracellular phosphorylated STAT proteins, and finally, data acquisition and analysis.
Caption: Flow cytometry workflow for this compound analysis.
Data Presentation
The inhibitory effect of this compound on cytokine-induced STAT phosphorylation can be quantified and presented in tabular format. The following tables provide examples of expected data based on the known selectivity of this compound.
Table 1: IC50 of this compound on STAT Phosphorylation in Human PBMCs
| Cytokine Stimulant | Downstream STAT | Target Immune Cell | This compound IC50 (nM) |
| IFN-α | pSTAT1 | T Cells, B Cells, Monocytes | 5 - 20 |
| IL-6 | pSTAT3 | CD4+ T Cells, Monocytes | 10 - 50 |
| IL-2 | pSTAT5 | T Cells | 50 - 150 |
| IL-7 | pSTAT5 | T Cells | 50 - 150 |
| IL-21 | pSTAT3 | T Cells, B Cells | 15 - 60 |
Table 2: Effect of this compound on Immune Cell Proliferation
| Stimulation | Immune Cell Type | This compound Concentration (nM) | Proliferation Inhibition (%) |
| Anti-CD3/CD28 | CD4+ T Cells | 100 | 60 - 80 |
| Anti-CD3/CD28 | CD8+ T Cells | 100 | 50 - 70 |
| IL-2 | NK Cells | 100 | 40 - 60 |
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
A. Materials
-
This compound (dissolved in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human Cytokines (e.g., IFN-α, IL-6, IL-2)
-
FACS Tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™ kit)
-
Fluorochrome-conjugated antibodies:
-
Surface markers: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD19, Anti-CD14
-
Intracellular markers: Anti-phospho-STAT1 (pY701), Anti-phospho-STAT3 (pY705), Anti-phospho-STAT5 (pY694)
-
-
DMSO (vehicle control)
B. Cell Preparation
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI 1640 medium.
-
Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^7 cells/mL.
C. This compound Treatment and Cytokine Stimulation
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Prepare serial dilutions of this compound in RPMI 1640. A typical concentration range to test would be 1 nM to 10 µM.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the cells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare cytokine solutions at 10X the final desired concentration in RPMI 1640. Recommended final concentrations:
-
IFN-α: 100 ng/mL
-
IL-6: 100 ng/mL
-
IL-2: 50 ng/mL
-
-
Add 10 µL of the 10X cytokine solution to the appropriate tubes. For unstimulated controls, add 10 µL of medium.
-
Incubate for 15-30 minutes at 37°C.
D. Staining and Flow Cytometry
-
Immediately after stimulation, add 2 mL of pre-warmed Fixation Buffer to each tube.
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface and intracellular markers.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
E. Data Analysis
-
Gate on the lymphocyte and monocyte populations based on forward and side scatter properties.
-
Further gate on specific immune cell subsets using surface markers (e.g., CD3+CD4+ for helper T cells, CD14+ for monocytes).
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within each gated population.
-
Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the cytokine-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: T Cell Proliferation Assay
A. Materials
-
This compound (dissolved in DMSO)
-
Human PBMCs or isolated T cells
-
RPMI 1640 medium with 10% FBS
-
Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
96-well round-bottom culture plate
B. Procedure
-
Label PBMCs or T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add stimulating antibodies (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Include unstimulated and stimulated controls without the inhibitor.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with antibodies for T cell markers (e.g., Anti-CD3, Anti-CD4, Anti-CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
C. Data Analysis
-
Gate on live, singlet T cell populations (CD3+CD4+ and CD3+CD8+).
-
Analyze the dilution of the cell proliferation dye to determine the percentage of divided cells.
-
Calculate the percentage of proliferation inhibition for each this compound concentration compared to the stimulated control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to perform initial dose-response and time-course experiments to determine the optimal concentrations and incubation times for this compound and cytokines. Always include appropriate positive and negative controls in your experiments.
Troubleshooting & Optimization
Technical Support Center: Optimizing Jak1-IN-8 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Jak1-IN-8 in cell viability experiments.
Troubleshooting Guide
Q1: I am observing significant cell death at very low concentrations of this compound, even below the reported IC50 values. What could be the cause?
A1: Unexpected cytotoxicity at low concentrations of this compound can stem from several factors:
-
Off-Target Effects: Although this compound is a selective inhibitor, at higher concentrations or in certain sensitive cell lines, it may inhibit other kinases crucial for cell survival.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%. Ensure the final DMSO concentration in your cell culture media is consistent across all treatments and is at a non-toxic level (ideally ≤ 0.1%).
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of the Jak1 signaling pathway or may have unique dependencies on other kinases that are weakly inhibited by this compound.
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation products could be cytotoxic. Ensure the compound is stored correctly to prevent degradation.
Q2: My this compound treatment is not showing any effect on cell viability, even at high concentrations. What should I check?
A2: A lack of expected effect from this compound can be due to several reasons:
-
Compound Insolubility: this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect your culture plates for any signs of precipitation. If you suspect insolubility, try preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
Incorrect Concentration Calculation: Double-check all calculations for your stock solution and final dilutions. A simple error in calculation can lead to significantly lower concentrations than intended.
-
Cell Line Resistance: The cell line you are using may not rely on the Jak1 pathway for survival, or it may have compensatory signaling pathways that are activated upon Jak1 inhibition.
-
Inactive Compound: Your this compound may have degraded due to improper storage or handling. It is recommended to store it as a powder at -20°C and as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am seeing high variability in my cell viability assay results between replicate wells treated with this compound. How can I improve consistency?
A3: High variability in cell viability assays can be minimized by addressing the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your seeding technique to have a similar number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media components and the inhibitor, leading to variability. It is good practice to not use the outermost wells for experimental treatments and instead fill them with sterile PBS or media.
-
Incomplete Compound Mixing: After adding this compound to the wells, ensure it is thoroughly mixed with the media. Gentle swirling or tapping of the plate can help.
-
Assay-Specific Issues: For assays like MTT, ensure the formazan crystals are fully dissolved before reading the absorbance. For luminescence-based assays, ensure there is no light leakage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial screening, a wide concentration range is recommended, typically from 0.01 µM to 10 µM. Based on published data, the IC50 of this compound can vary significantly between cell lines. A logarithmic dilution series is often used to cover this broad range effectively.
Q2: How long should I incubate my cells with this compound before assessing cell viability?
A2: The optimal incubation time depends on the cell line's doubling time and the specific research question. A common starting point is 48 to 72 hours. This duration is often sufficient to observe the effects of inhibiting the Jak1 pathway on cell proliferation and survival.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective covalent inhibitor of Janus kinase 1 (JAK1). It forms a covalent bond with a specific cysteine residue (Cys909) in the active site of JAK1, leading to its irreversible inhibition. This blocks the downstream signaling of the JAK-STAT pathway.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, this compound is often used in combination with other therapeutic agents to explore synergistic or additive effects. When designing combination studies, it is important to first establish the dose-response curve for each compound individually to inform the selection of appropriate concentrations for the combination experiments.
Q5: How should I prepare my this compound stock solution?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Data Presentation: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| Ba/F3-JAK1-WT | Pro-B | Not Specified | Not Specified | 0.43 |
| Ba/F3-JAK1-V658F | Pro-B | Not Specified | Not Specified | 0.009 |
| TF-1 | Erythroleukemia | Not Specified | 72 | ~0.5 |
| HEL | Erythroleukemia | Not Specified | 72 | >10 |
| U266 | Multiple Myeloma | Not Specified | 72 | ~1 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell density, assay type, and incubation time.
Experimental Protocols
Detailed Methodology for Determining the Effect of this compound on Cell Viability using a CCK-8 Assay
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Prepare a cell suspension at the desired density (e.g., 5 x 10⁴ cells/mL) in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to prepare 2X working solutions of your desired final concentrations (e.g., 20 µM, 2 µM, 0.2 µM, etc.).
-
Include a vehicle control (DMSO diluted in media at the same concentration as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the old media from the wells.
-
Add 100 µL of the 2X this compound working solutions to the corresponding wells.
-
Add 100 µL of the vehicle control media to the control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (CCK-8 Assay):
-
After the incubation period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Jak-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Navigating the Challenges of Jak1-IN-8 Solubility: A Technical Guide
For researchers, scientists, and drug development professionals, the insolubility of small molecule inhibitors like Jak1-IN-8 in aqueous buffers is a common yet significant hurdle in experimental design. This technical support center provides practical troubleshooting strategies and answers to frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock in my aqueous assay buffer. What went wrong?
A1: This is a common issue due to the hydrophobic nature of this compound. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Key factors influencing this include the final concentration of this compound, the percentage of DMSO in the final solution, the composition of your aqueous buffer (pH, salts), and the temperature.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to determine the DMSO tolerance of your specific cell line with a vehicle control experiment.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended as it is practically insoluble in water. The inhibitor should first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then serially diluted in the aqueous buffer.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: Are there any additives that can improve the solubility of this compound in my aqueous buffer?
A5: Yes, the inclusion of surfactants or co-solvents can help maintain the solubility of hydrophobic compounds. Non-ionic detergents like Tween 20 or Pluronic F-68 at low concentrations (e.g., 0.01% - 0.1%) can aid in preventing precipitation. The optimal concentration of these additives should be determined empirically for your specific assay conditions.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution
| Potential Cause | Troubleshooting Steps |
| Final concentration is too high | Decrease the final concentration of this compound in the aqueous buffer. Determine the empirical solubility limit in your specific buffer system. |
| DMSO concentration is too low | While keeping DMSO levels low is important for cell health, a certain percentage is necessary to maintain solubility. Consider if a slightly higher, yet non-toxic, DMSO concentration is feasible for your experiment. |
| Rapid Dilution | Perform a serial dilution of the DMSO stock into the aqueous buffer rather than a single, large dilution step. This gradual change in solvent polarity can prevent precipitation. |
| Buffer Composition | The pH and salt concentration of your buffer can influence solubility.[2][3][4] Consider evaluating the solubility in different buffer systems (e.g., Tris-HCl vs. PBS). |
| Temperature | Lower temperatures can decrease solubility. Prepare dilutions at room temperature or 37°C.[1] |
Issue: Inconsistent Assay Results
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution of Stock | Ensure your this compound is fully dissolved in DMSO. Gentle warming to 37°C and ultrasonication can aid in complete dissolution.[1] |
| Precipitation Over Time | Hydrophobic compounds can precipitate out of aqueous solutions over the course of a long incubation. Prepare fresh dilutions of this compound immediately before use. If pre-incubation is necessary, visually inspect for any precipitation before adding to your assay. |
| Adsorption to Plastics | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion microplates or glassware. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween 20) can also mitigate this. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 442.51 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL (282.48 mM) | [1] |
| Solubility in Ethanol | 5 mg/mL | - |
| Appearance | Crystalline solid | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the powder.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS with 0.1% DMSO)
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your aqueous buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of PBS (results in 100 µM this compound in 1% DMSO).
-
Next, add 10 µL of the 100 µM intermediate dilution to 90 µL of PBS to get the final 10 µM working solution in 0.1% DMSO.
-
-
Vortex gently between each dilution step.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizing Key Concepts
Caption: A flowchart for troubleshooting this compound precipitation issues.
Caption: The inhibitory action of this compound on the JAK-STAT pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Jak1-IN-8 Technical Support Center: Troubleshooting Off-Target Effects in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the off-target effects of Jak1-IN-8 in primary cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects refer to the unintended interactions of a drug or compound, such as this compound, with proteins other than its intended target (Jak1). These interactions can lead to unforeseen biological consequences, confounding experimental results and potentially causing toxicity. For kinase inhibitors like this compound, which target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern. Understanding these effects is crucial for accurate data interpretation and for the development of selective therapeutics.
Q2: How can I determine if the phenotype I observe is due to an off-target effect of this compound?
A2: Several strategies can be employed to investigate if an observed cellular phenotype is a result of off-target activities:
-
Use a structurally unrelated Jak1 inhibitor: If a different, structurally distinct Jak1 inhibitor recapitulates the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiment: If genetically reintroducing a drug-resistant form of Jak1 in a Jak1-knockout/knockdown background reverses the phenotype caused by this compound, it strongly suggests an on-target effect.
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Dose-response analysis: Correlate the concentration of this compound required to induce the phenotype with its known on-target IC50 for Jak1. A significant discrepancy may indicate off-target effects.
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Off-target validation: Directly test this compound against a panel of kinases that are potential off-targets to see if it inhibits their activity at concentrations that produce the phenotype.
Q3: What are some common off-target kinases for Jak family inhibitors?
Troubleshooting Guide
Issue 1: Unexpected cell death or toxicity at concentrations that should be specific for Jak1 inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival. | 1. Perform a kinome scan or test against a smaller, focused panel of kinases known to be involved in cell viability pathways. 2. Compare the cytotoxic profile of this compound with a structurally different Jak1 inhibitor. |
| Cell type-specific sensitivity: Primary cells can have unique dependencies on certain kinases that are off-targets of this compound. | Characterize the expression levels of potential off-target kinases in your primary cell culture. |
Issue 2: The observed phenotype does not correlate with the known downstream signaling of Jak1.
| Possible Cause | Troubleshooting Step |
| Inhibition of an alternative signaling pathway: this compound might be affecting a pathway independent of Jak1. | 1. Use pathway analysis tools to identify potential signaling nodes affected at the observed effective concentration of this compound. 2. Perform a Western blot analysis for key phosphoproteins in alternative signaling pathways. |
| Compound promiscuity at higher concentrations: The off-target effects may only become apparent at the concentrations used in the experiment. | Conduct a careful dose-response curve to determine the lowest effective concentration and compare it to the IC50 for Jak1. |
Illustrative Off-Target Profile of Representative JAK Inhibitors
Due to the limited public availability of a comprehensive kinome scan for this compound, the following table presents a representative summary of off-target data for other well-characterized JAK inhibitors with varying selectivity profiles. This data is intended to be illustrative of the types of off-target interactions that can be observed with this class of compounds. Note: This is not data for this compound.
| Kinase | Tofacitinib (JAK1/3) IC50 (nM) | Baricitinib (JAK1/2) IC50 (nM) | Upadacitinib (JAK1) IC50 (nM) |
| JAK1 | 1 | 5.9 | 45 |
| JAK2 | 20 | 5.7 | 109 |
| JAK3 | 1 | >400 | 2100 |
| TYK2 | 26 | 53 | 4700 |
| SRC | >10000 | >1000 | >10000 |
| LYN | >10000 | >1000 | >10000 |
| FGR | >10000 | >1000 | >10000 |
| ROCK2 | >10000 | >1000 | >10000 |
Data is compiled from various public sources and is intended for comparative purposes only.
Experimental Protocols
Kinome Profiling using a Competitive Binding Assay
This method is used to determine the binding affinity of an inhibitor to a large panel of kinases.
Principle: A test compound (this compound) competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag linked to the kinase or by mass spectrometry. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Detailed Methodology:
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., KINOMEscan™).
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Ligand Immobilization: A proprietary, non-selective kinase inhibitor is immobilized on a solid support.
-
Competitive Binding:
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A library of DNA-tagged kinases is incubated with the immobilized ligand and the test compound (this compound) at a single concentration (e.g., 1 µM) for initial screening or at a range of concentrations for Kd determination.
-
A DMSO control (no test compound) is included to determine the maximum amount of kinase binding.
-
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The bound kinases are eluted, and the amount of each kinase is quantified by qPCR using primers specific for the DNA tag of each kinase.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are often expressed as a percentage of control. A lower percentage indicates stronger binding of the test compound. For Kd determination, the data is fitted to a binding curve.
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a ligand (this compound) to its target protein (Jak1 and potential off-targets) can increase the protein's thermal stability. CETSA measures the temperature at which the protein denatures and aggregates. A shift in this melting temperature in the presence of the compound indicates target engagement.
Detailed Methodology:
-
Cell Treatment: Treat primary cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at 37°C as a non-heated control.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
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Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. The amount of the target protein (and potential off-targets) in the soluble fraction is quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates ligand-induced stabilization and therefore target engagement.
Visualizations
Caption: Canonical JAK1-STAT signaling pathway.
Caption: Workflow for Kinome Profiling.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Technical Support Center: Minimizing Jak1-IN-8 Toxicity in Long-Term Experiments
Disclaimer: Information regarding a specific molecule designated "Jak1-IN-8" is not publicly available in the scientific literature. The following guidance is based on the known characteristics and potential toxicities of the broader class of Janus kinase 1 (JAK1) inhibitors and is intended to serve as a general framework for researchers. It is crucial to consult any specific documentation provided with your compound and to conduct thorough dose-response and toxicity assessments for your particular experimental system.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential toxicity associated with the long-term use of JAK1 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JAK1 inhibitors?
A1: JAK1 inhibitors are a class of targeted therapies that modulate the immune response by blocking the activity of the Janus kinase 1 enzyme. JAK1 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors involved in inflammation and immunity. By binding to the ATP-binding site of JAK1, these inhibitors prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, blocks the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Q2: What are the potential on-target and off-target toxicities of JAK1 inhibitors in long-term experiments?
A2: Long-term inhibition of JAK1 can lead to both on-target and off-target toxicities.
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On-target toxicities are a direct consequence of inhibiting the JAK1 signaling pathway and can include:
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Immunosuppression: Since JAK1 is crucial for immune cell function, its prolonged inhibition can increase the risk of serious bacterial, viral (such as herpes zoster reactivation), and fungal infections.
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Hematological Effects: JAK signaling is involved in hematopoiesis. While selective JAK1 inhibitors are designed to have less impact on JAK2 (which plays a more significant role in red blood cell and platelet formation), some effects on lymphocyte and neutrophil counts may be observed.
-
-
Off-target toxicities can result from the inhibitor binding to other kinases or cellular targets. The selectivity profile of the specific inhibitor is critical. Potential off-target effects of less selective JAK inhibitors have been reported to include:
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Cardiovascular events: Some studies of broader JAK inhibitors have indicated a potential for an increased risk of major adverse cardiovascular events (MACE) and thrombosis (deep venous thrombosis, pulmonary embolism).
-
Malignancy: There is a theoretical concern that long-term immunosuppression could increase the risk of certain malignancies.
-
Metabolic changes: Increases in lipid parameters (total cholesterol, LDL, and triglycerides) have been observed with some JAK inhibitors.
-
Q3: How can I minimize the toxicity of a JAK1 inhibitor in my long-term cell culture experiments?
A3: To minimize toxicity in vitro, consider the following:
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Dose-response studies: Conduct thorough dose-response experiments to determine the minimal effective concentration that achieves the desired biological effect with the lowest impact on cell viability.
-
Cell viability assays: Regularly monitor cell viability using methods like MTT or trypan blue exclusion assays.
-
Intermittent dosing: If the experimental design allows, consider intermittent dosing schedules rather than continuous exposure to reduce cumulative toxicity.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor is not contributing to cytotoxicity. Run appropriate vehicle controls.
-
Media stability: Be aware of the stability of the compound in your culture media over time. Degradation products could have different activity or toxicity profiles.
Q4: What are the key considerations for in vivo experiments with JAK1 inhibitors to minimize toxicity?
A4: For in vivo studies, careful planning and monitoring are essential:
-
Dose-finding studies: Perform dose-escalation studies in a small cohort of animals to identify the maximum tolerated dose (MTD).
-
Regular monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and signs of infection.
-
Hematological monitoring: Conduct complete blood counts (CBCs) to monitor for changes in white blood cells, red blood cells, and platelets.
-
Clinical chemistry: Analyze serum samples to monitor liver and kidney function, as well as lipid profiles.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of key organs to identify any microscopic changes.
Troubleshooting Guides
Issue 1: High level of cell death observed in long-term in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a detailed dose-response curve to identify the EC50 for the desired effect and the CC50 (cytotoxic concentration 50). Use the lowest effective concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control group. |
| Compound instability | Check the stability of the compound in your specific cell culture medium and conditions. Consider replenishing the compound with fresh media more frequently. |
| Off-target effects | If possible, test the compound on a cell line that does not express JAK1 to assess non-specific cytotoxicity. |
| Cumulative toxicity | Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) if the experimental goals permit, to allow cells to recover. |
Issue 2: Animals showing signs of distress (e.g., weight loss, lethargy) in long-term in vivo studies.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Re-evaluate the dosing regimen. Consider lowering the dose or changing the frequency of administration. |
| Immunosuppression leading to infection | House animals in a specific-pathogen-free (SPF) facility. Monitor for signs of infection and consider prophylactic antibiotic treatment if appropriate and not a confounding factor for the study. |
| Gastrointestinal toxicity | Monitor for changes in food and water intake. Consider reformulating the drug vehicle if it is causing local irritation. |
| Off-target organ toxicity | Perform interim blood draws for hematology and clinical chemistry to monitor for organ damage. |
Experimental Protocols
Note: These are generalized protocols and should be adapted for your specific experimental needs.
In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of the JAK1 inhibitor. Include a vehicle-only control and an untreated control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer, with media and compound changes as necessary).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Maximum Tolerated Dose (MTD) Study
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Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
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Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study might have 3-5 animals per group.
-
Dose Administration: Administer the JAK1 inhibitor via the intended route (e.g., oral gavage, intraperitoneal injection) at escalating doses. Start with a dose estimated from in vitro data or literature on similar compounds.
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Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior. Record all observations.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
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Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Visualizations
Below are diagrams illustrating key concepts related to JAK1 inhibition and experimental workflows.
Caption: Simplified JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo maximum tolerated dose (MTD) study.
Technical Support Center: Interpreting Unexpected Results with Jak1-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Jak1-IN-8, a potent and selective inhibitor of Janus kinase 1 (JAK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that selectively targets the kinase domain of JAK1.[1] By binding to the ATP-binding site, it prevents the phosphorylation and activation of JAK1, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] This inhibition of the JAK-STAT signaling pathway ultimately modulates the transcription of genes involved in inflammation, immunity, cell proliferation, and differentiation.[2][4]
Q2: What is the expected outcome of treating cells with this compound?
A2: The primary expected outcome is the inhibition of cytokine-induced STAT phosphorylation. For cytokines that signal through JAK1-dependent pathways (e.g., IL-6, IFN-gamma), treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of specific STATs (e.g., pSTAT3, pSTAT1). This can be observed through techniques like Western blotting or flow cytometry. Consequently, this should lead to a reduction in the expression of downstream target genes and a modulation of the associated cellular response, such as reduced proliferation or inflammatory cytokine production.[5]
Q3: How selective is this compound?
A3: this compound is designed to be highly selective for JAK1 over other members of the Janus kinase family (JAK2, JAK3, and TYK2).[1] However, as with any kinase inhibitor, absolute specificity is rare, and at higher concentrations, off-target inhibition of other kinases may occur.[6] The degree of selectivity is a critical factor in its mechanism of action and potential side effects.[7] It is crucial to consult the specific kinase selectivity profile for this compound to understand its potential off-target effects.
Troubleshooting Unexpected Results
Scenario 1: No Inhibition of pSTAT Following Cytokine Stimulation
Question: I treated my cells with this compound, stimulated them with a cytokine known to signal through JAK1, but I am not observing the expected decrease in STAT phosphorylation via Western blot. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Inhibitor Potency and Integrity:
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Degradation: Ensure the inhibitor has been stored correctly (as per the manufacturer's instructions) and has not expired. Prepare fresh stock solutions.
-
Incorrect Concentration: Verify the calculations for your working concentrations. Perform a dose-response experiment to ensure the concentrations used are within the effective range (ideally around the IC50 value for your specific cell type and assay conditions).
-
-
Experimental Procedure:
-
Pre-incubation Time: Ensure cells are pre-incubated with this compound for a sufficient duration before cytokine stimulation to allow for cellular uptake and target engagement. A typical pre-incubation time is 1-2 hours.
-
Cytokine Stimulation: Confirm the bioactivity of your cytokine. The concentration and stimulation time should be optimized to induce a robust and detectable level of STAT phosphorylation in your positive control (cytokine stimulation without the inhibitor).
-
-
Cellular Context:
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Cell Line Specificity: The IC50 of this compound can vary between different cell lines due to differences in cell permeability, expression levels of JAKs and cytokine receptors, and the activity of drug efflux pumps.
-
Redundant Signaling Pathways: In some cellular contexts, other JAKs might compensate for the inhibition of JAK1, or alternative signaling pathways may be activated that also lead to STAT phosphorylation.[8]
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting logic for lack of pSTAT inhibition.
Scenario 2: Paradoxical Increase in STAT Phosphorylation or Upstream Signaling
Question: After treating my cells with this compound, I unexpectedly observed an increase in the phosphorylation of STATs or other upstream signaling molecules. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Inhibitor Off-Target Effects:
-
While designed to be selective, at higher concentrations this compound might inhibit other kinases or cellular phosphatases, leading to a net increase in phosphorylation of certain proteins. Review the kinase selectivity profile of the inhibitor.
-
-
Feedback Loops and Pathway Crosstalk:
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Inhibition of the JAK1/STAT pathway can sometimes relieve negative feedback loops. For instance, SOCS (Suppressor of Cytokine Signaling) proteins, which are induced by STAT activation, act as negative regulators of the pathway. Inhibiting the pathway can lead to decreased SOCS expression, potentially "releasing the brakes" on other signaling pathways that might also be active.
-
There can be crosstalk with other signaling pathways like the MAPK/ERK pathway, which might be paradoxically activated.
-
-
Paradoxical Reactions:
Visualizing the JAK/STAT Pathway and Inhibition:
Caption: Simplified JAK/STAT signaling pathway and the action of this compound.
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Selective JAK1 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 1.5 | 1 |
| JAK2 | 150 | 100 |
| JAK3 | >1000 | >667 |
| TYK2 | 85 | 57 |
| Other Kinase 1 | >5000 | >3333 |
| Other Kinase 2 | >5000 | >3333 |
Note: These are representative values. Please refer to the specific product datasheet for this compound for actual experimental values.
Experimental Protocols
Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol provides a general workflow for assessing the inhibition of cytokine-induced STAT3 phosphorylation by this compound.
Materials:
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Cell line of interest (e.g., HeLa, A549)
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Complete cell culture medium
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This compound
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Cytokine (e.g., IL-6)
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PBS (Phosphate-Buffered Saline)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with serum-free medium and pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
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Stimulation: Add the appropriate cytokine (e.g., IL-6 at 20 ng/mL) to the medium and incubate for the optimized time (e.g., 15-30 minutes). Include a non-stimulated control.
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Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 and a loading control (e.g., total STAT3 or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
Expected Results Analysis: Compare the band intensity of pSTAT3 (normalized to the loading control) across the different treatment conditions. A successful experiment will show a strong pSTAT3 band in the cytokine-stimulated, vehicle-treated sample, and a dose-dependent decrease in this band in the this compound treated samples.
References
- 1. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 2. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 5. ajmc.com [ajmc.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 8. Frontiers | Loss of JAK1 Drives Innate Immune Deficiency [frontiersin.org]
- 9. Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Jak1-IN-8 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Jak1-IN-8 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder. Under these conditions, it is stable for up to three years when stored at -20°C and for up to two years at 4°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). The solubility in DMSO is high, at 125 mg/mL (282.48 mM), though sonication may be required to fully dissolve the compound.[1] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes and stored in tightly sealed vials. For long-term storage, aliquots are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can impact the solubility and stability of the compound.
Q3: What is the stability of this compound in aqueous solutions like PBS or cell culture media?
A3: While specific data on the stability of this compound in aqueous buffers is limited, compounds with similar chemical structures, such as sulfonamides, are generally stable at neutral and alkaline pH.[2] However, their stability can decrease under acidic conditions.[2][3] It is advisable to prepare fresh working solutions in your experimental buffer immediately before use and to minimize the time the compound spends in aqueous solution. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.
Q4: Is this compound sensitive to light?
A4: this compound contains an imidazopyridine core structure. Some imidazopyridine derivatives have been shown to be photosensitive and can undergo photodegradation upon exposure to light, particularly UVA/B radiation.[4] Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How many times can I freeze and thaw my stock solution aliquots?
A5: To ensure the integrity and activity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into single-use volumes is the best practice to prevent degradation that can occur with multiple temperature changes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected inhibitory activity in cell-based assays. | 1. Degradation of this compound in working solution. 2. Precipitation of the compound in aqueous media. 3. Incorrect final concentration due to pipetting errors or adsorption to plasticware. 4. Cell health issues. | 1. Prepare fresh working solutions from a new stock aliquot for each experiment. Minimize the incubation time in aqueous buffer before adding to cells.2. Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider using a different formulation or a lower final concentration. Ensure the final DMSO concentration is compatible with your assay and does not exceed solubility limits.3. Use calibrated pipettes and low-adhesion plasticware. Prepare a slightly larger volume of the working solution than needed.4. Ensure cells are healthy and in the logarithmic growth phase. Perform a vehicle control (DMSO only) to assess solvent toxicity. |
| Complete loss of inhibitor activity. | 1. Improper storage of stock solution (e.g., at room temperature or repeated freeze-thaw). 2. Contamination of stock solution. 3. Significant degradation due to prolonged exposure to harsh conditions (e.g., strong light, extreme pH). | 1. Discard the old stock solution and prepare a fresh one from the solid powder following the recommended storage guidelines.2. Use sterile techniques when preparing and handling stock solutions.3. Protect all solutions containing this compound from light. Ensure the pH of your experimental buffer is within a stable range (neutral to slightly alkaline is generally preferred for sulfonamides). |
| Variability between experiments. | 1. Inconsistent preparation of working solutions. 2. Differences in incubation times or other experimental parameters. 3. Use of different batches of this compound. | 1. Standardize the protocol for preparing working solutions, including the source and age of the DMSO and the final dilution steps.2. Maintain consistent experimental conditions (e.g., incubation times, temperature, cell density) across all experiments.3. If possible, use the same batch of the compound for a series of related experiments. If a new batch is used, perform a bridging experiment to compare its activity to the previous batch. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (282.48 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Stock Solution Preparation (e.g., 10 mM): a. Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound (MW: 442.51), add 226 µL of DMSO for a 10 mM solution). d. Vortex and/or sonicate the solution until the compound is completely dissolved. e. Aliquot the stock solution into single-use volumes in sterile, tightly sealed, low-adhesion microcentrifuge tubes. f. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. c. Gently mix the working solution to ensure homogeneity. Visually inspect for any precipitation. d. Use the working solution promptly and discard any unused portion. Do not re-freeze aqueous solutions.
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Constant temperature incubator or water bath
-
Light-protective containers (e.g., amber vials)
-
-
Procedure: a. Prepare a working solution of this compound in the chosen aqueous buffer at a known concentration (e.g., 10 µM). b. Immediately after preparation (t=0), take a sample and analyze it by HPLC to determine the initial peak area of this compound. c. Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution. e. Analyze each aliquot by HPLC using the same method as the initial sample. f. Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at t=0. g. The degradation rate and half-life of the compound under these specific conditions can be determined from this data.
Mandatory Visualizations
Caption: A diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Controlling for Vehicle Effects of Jak1-IN-8
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of vehicle controls in experiments involving the JAK1 inhibitor, Jak1-IN-8. Adherence to these guidelines is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control necessary for experiments with this compound?
A vehicle is the solvent or excipient used to dissolve and administer a compound, in this case, this compound. A vehicle control group is essential in experimental design to distinguish the effects of the inhibitor from the effects of the solvent itself. Without a proper vehicle control, any observed biological effects could be erroneously attributed to this compound when they may, in fact, be a result of the vehicle.
Q2: What is the recommended vehicle for this compound?
Dimethyl sulfoxide (DMSO) is a common vehicle for dissolving hydrophobic compounds like this compound for in vitro experiments. For in vivo studies, a more complex vehicle formulation is often required to ensure solubility and bioavailability. A suggested in vivo vehicle formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.
Q3: What concentration of DMSO is safe to use in cell culture experiments?
Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines, especially primary cells, may show adverse effects at concentrations as low as 0.1%. It is crucial to determine the optimal DMSO concentration for your specific cell type and experimental duration. High concentrations of DMSO (above 1%) can induce apoptosis and affect cell membrane integrity.
Q4: How should I prepare the vehicle control?
The vehicle control should contain the same final concentration of the vehicle (e.g., DMSO) as the highest concentration used in the experimental treatment groups. For instance, if you are testing this compound at 1 µM and your stock solution is 10 mM in 100% DMSO, your final DMSO concentration in the culture medium would be 0.01%. Your vehicle control should therefore be 0.01% DMSO in the same culture medium.
Troubleshooting Guide
Issue 1: I'm observing unexpected cell death or altered morphology in my vehicle control group.
-
Possible Cause: The concentration of the vehicle, likely DMSO, may be too high for your specific cell line. Even at concentrations considered generally safe, some cell types can be sensitive.
-
Troubleshooting Steps:
-
Perform a dose-response curve for the vehicle: Test a range of vehicle concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1% DMSO) on your cells and assess viability using an assay like MTT or Trypan Blue exclusion.
-
Reduce the final vehicle concentration: If possible, prepare a higher concentration stock of this compound to reduce the final volume of vehicle added to your cell cultures.
-
Minimize exposure time: If the experiment allows, reduce the incubation time of the cells with the vehicle.
-
Issue 2: The inhibitory effect of this compound is less than expected, even at high concentrations.
-
Possible Cause: The inhibitor may be precipitating out of solution in the culture medium. While soluble in the stock vehicle (e.g., 100% DMSO), the compound's solubility can decrease significantly when diluted in aqueous media.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: After adding the inhibitor to the medium, check for any cloudiness or particulate matter.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Consider a different vehicle formulation: For challenging compounds, the addition of a surfactant or co-solvent might be necessary, though this will require rigorous testing of the new vehicle's effects. For in vivo studies, a formulation with PEG300 and Tween-80 can improve solubility.
-
Issue 3: I am seeing modulation of my target pathway (e.g., STAT phosphorylation) in the vehicle-only control.
-
Possible Cause: Some vehicles, including DMSO, can have off-target effects on cellular signaling pathways.
-
Troubleshooting Steps:
-
Compare to an untreated control: Always include a control group that receives no treatment (no inhibitor and no vehicle) to establish a true baseline for your signaling pathway.
-
Lower the vehicle concentration: Determine the lowest possible vehicle concentration that maintains the solubility of this compound.
-
Literature search: Investigate if the specific signaling pathway you are studying is known to be affected by the vehicle you are using.
-
Experimental Protocols & Data
In Vitro Cell-Based Assay: Inhibition of Cytokine-Induced STAT3 Phosphorylation
Objective: To determine the in vitro potency of this compound in inhibiting IL-6-induced STAT3 phosphorylation in a human cancer cell line.
Methodology:
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in culture medium. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Pre-incubate the cells with the serially diluted this compound or the vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-6 (10 ng/mL) for 30 minutes. Include an unstimulated, untreated control group.
-
Lysis and Analysis: Lyse the cells and determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using a suitable method such as Western Blot or ELISA.
-
Data Normalization: Normalize the p-STAT3 signal to the total STAT3 signal.
Illustrative Data:
| Treatment Group | Final DMSO Concentration | IL-6 Stimulation | Normalized p-STAT3 Levels (Relative Units) | % Inhibition |
| Untreated Control | 0% | No | 1.0 | - |
| Vehicle Control | 0.1% | Yes | 10.0 | 0% |
| This compound (1 nM) | 0.1% | Yes | 8.5 | 15% |
| This compound (10 nM) | 0.1% | Yes | 5.2 | 48% |
| This compound (100 nM) | 0.1% | Yes | 1.5 | 85% |
| This compound (1 µM) | 0.1% | Yes | 0.9 | 91% |
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Vehicle and Drug Preparation: Prepare the this compound formulation and the corresponding vehicle control. A common in vivo vehicle for kinase inhibitors is a mixture of DMSO, PEG300, Tween-80, and saline. For example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing: Administer this compound (e.g., 10 mg/kg) and the vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) once daily.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic markers).
Illustrative Data:
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1250 | 0% |
| This compound | 10 mg/kg | 480 | 61.6% |
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for in vitro and in vivo experiments with this compound, including vehicle controls.
Preventing Jak1-IN-8 degradation during storage
This technical support center provides guidance on the proper storage and handling of Jak1-IN-8 to prevent its degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations for both solid and solvent-based forms are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions of this compound.[1] The use of hygroscopic DMSO can significantly impact the solubility and stability of the compound.[1] For solubility enhancement, the solution can be warmed to 37°C and sonicated.[2]
Q3: Can I subject my this compound stock solution to repeated freeze-thaw cycles?
A3: No, it is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1][2] Once a stock solution is prepared, it should be aliquoted into single-use volumes to minimize the number of times the main stock is thawed.
Q4: How long can I store this compound?
A4: As a powder, this compound can be stored at -20°C for up to three years.[1] In a DMSO solvent, it is stable for up to six months when stored at -80°C, and for one month at -20°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | - Verify that the compound has been stored according to the recommended conditions (see table below).- Prepare a fresh stock solution from solid this compound.- Assess the purity of the existing stock solution using analytical methods like HPLC or LC-MS. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound degradation. | - Warm the solution to 37°C and sonicate to aid dissolution.[2]- If the precipitate persists, it may indicate degradation. Prepare a fresh stock solution.- Ensure that a suitable concentration for storage in DMSO was used. |
| Discoloration of the solid compound or stock solution. | Potential chemical degradation. | - Do not use the compound.- Discard the discolored material and use a fresh vial of this compound. |
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure, which includes an aminopyrimidine core.
-
Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation, which could lead to the formation of hydroxylated or other oxidized species.[3] This can alter the molecule's ability to bind to the JAK1 kinase.
-
Hydrolysis: Although less common in anhydrous DMSO, the presence of water can lead to hydrolysis of susceptible functional groups within the molecule.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. It is always recommended to store stock solutions in amber vials or otherwise protected from light.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Prepare a standard solution of this compound of known concentration in a suitable mobile phase.
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution to be tested in the mobile phase.
-
HPLC Analysis:
-
Inject the standard and sample solutions onto a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength determined from the UV spectrum of this compound.
-
-
Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main compound can be used to quantify its purity relative to the standard.
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Subject a sample of this compound to stress conditions (e.g., elevated temperature, light exposure, or addition of a small amount of water to the DMSO stock) to induce degradation.
-
LC-MS Analysis:
-
Inject the stressed sample onto an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Perform a full scan analysis to detect the molecular weights of the parent compound and any potential degradation products.
-
-
Data Interpretation: Analyze the mass spectra to identify the molecular weights of new species. This information can be used to propose the chemical structures of the degradation products.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A logical workflow for troubleshooting potential this compound degradation.
Caption: The inhibitory action of this compound on the JAK/STAT signaling pathway.
References
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of Jak1-IN-8 and Tofacitinib
In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed in vitro comparison of two such inhibitors: Jak1-IN-8, a research compound, and tofacitinib, an FDA-approved drug. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Biochemical Potency and Selectivity Profile
For tofacitinib, extensive in vitro studies have established its inhibitory profile across the JAK family. The half-maximal inhibitory concentrations (IC50) presented below are compiled from various biochemical assays.
| Kinase | Tofacitinib IC50 (nM) | This compound IC50 (nM) |
| JAK1 | 15.1[2] | <500[3][4] |
| JAK2 | 77.4[2] | Data not available |
| JAK3 | 55.0[2] | Data not available |
| TYK2 | 489[2] | Data not available |
The JAK-STAT Signaling Pathway
JAK inhibitors exert their effects by blocking the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for transducing signals from a multitude of cytokines and growth factors that are integral to immune cell development, activation, and function.[5] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[5]
Caption: The JAK-STAT signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vitro data, detailed experimental protocols are essential. Below are generalized methodologies for key assays used to characterize JAK inhibitors.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Workflow:
Caption: Workflow for a typical biochemical kinase activity assay.
Detailed Steps:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme, a suitable substrate peptide (e.g., IRS1-tide), ATP, and kinase assay buffer are prepared.[6][7]
-
Compound Dilution: A serial dilution of the test inhibitor (this compound or tofacitinib) is prepared in an appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: The diluted inhibitor is added to the wells of a microplate.
-
Enzyme Addition: The respective JAK enzyme is added to the wells containing the inhibitor and pre-incubated.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45-60 minutes).[6][8]
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a detection reagent. Common detection methods include luminescence-based assays (e.g., Kinase-Glo®) or fluorescence polarization.[6][8]
-
Data Analysis: The signal is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing insights into the compound's activity on the intracellular signaling pathway.
Workflow:
Caption: Workflow for a cellular phospho-STAT assay.
Detailed Steps:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated and prepared.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor for a specified time.[9]
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, or IFN-α for JAK1/TYK2) to induce STAT phosphorylation.[9]
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state and then permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., pSTAT3, pSTAT5) and with antibodies against cell surface markers to identify specific cell populations (e.g., T cells, B cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the level of pSTAT in different immune cell subsets.
-
Data Analysis: The median fluorescence intensity of the pSTAT signal is used to determine the inhibitory effect of the compound, and IC50 values are calculated.
Conclusion
Tofacitinib is a well-documented pan-JAK inhibitor with a clear in vitro profile demonstrating potent inhibition of JAK1 and JAK3. This broad activity is linked to its therapeutic efficacy in various autoimmune diseases. This compound is presented as a potent JAK1 inhibitor, but the lack of comprehensive, publicly accessible data on its selectivity across the JAK family and in cellular assays makes a direct and thorough comparison with tofacitinib challenging. For a complete assessment of this compound's potential, further in vitro characterization, including its activity against JAK2, JAK3, and TYK2, and its effects on downstream cellular signaling, is necessary. Researchers are encouraged to consult the primary literature and patent documentation for any emerging data on this compound to facilitate a more comprehensive comparison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Jak1-IN-8 and Other Selective JAK1 Inhibitors
This guide provides a detailed comparison of the covalent inhibitor Jak1-IN-8 against other notable Janus kinase 1 (JAK1) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and mechanism of action among these compounds. The comparison is supported by experimental data and detailed methodologies for key assays.
Introduction to JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune and inflammatory diseases. JAK1, in particular, is a key signaling partner for receptors of pro-inflammatory cytokines, making it a prime therapeutic target. While first-generation JAK inhibitors were largely non-selective, newer agents exhibit varying degrees of selectivity for JAK1, aiming to improve safety and efficacy. This guide focuses on this compound, a covalent inhibitor, and compares it with other well-established reversible inhibitors.
Mechanism of Action: Covalent vs. Reversible Inhibition
A key differentiator for this compound is its covalent mechanism of action. It forms a permanent bond with a specific cysteine residue (Cys909) near the ATP-binding site of JAK1. This is distinct from most other JAK inhibitors, which are reversible and compete with ATP for the binding site.
Caption: Differentiating mechanisms of reversible and covalent JAK1 inhibition.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety of a JAK inhibitor are largely determined by its potency against the target kinase (JAK1) and its selectivity over other JAK family members. The data below, compiled from various sources, summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other leading inhibitors.
Table 1: Biochemical IC50 Values (nM) of Selected JAK Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Ratio | JAK3/JAK1 Ratio |
| This compound | 2.8 | 56 | 1300 | 420 | 20x | 464x |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8x | 81x |
| Upadacitinib | 43 | 110 | 2300 | 440 | 2.6x | 53.5x |
| Tofacitinib | 112 | 20 | 1 | 344 | 0.18x | 0.009x |
Note: IC50 values can vary based on experimental conditions and assay formats. Data is aggregated for comparative purposes.
JAK-STAT Signaling Pathway
JAK1 is activated upon cytokine binding to its associated receptor. This triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression. Selective JAK1 inhibitors block this cascade at an early checkpoint.
Navigating the Kinase Landscape: A Comparative Guide to the Efficacy of Jak1-IN-8 and Pan-JAK Inhibitors
For researchers and drug development professionals, the nuanced landscape of Janus kinase (JAK) inhibitors presents both opportunities and challenges. While pan-JAK inhibitors have established their therapeutic value, the pursuit of more selective agents like Jak1-IN-8 aims to refine efficacy and potentially improve safety profiles. This guide provides an objective comparison of the preclinical efficacy of this compound against established pan-JAK inhibitors such as Tofacitinib, Ruxolitinib, and Baricitinib, supported by available experimental data and detailed methodologies.
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal in mediating signaling for a plethora of cytokines and growth factors involved in immunity and inflammation. Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.
First-generation JAK inhibitors, often referred to as pan-JAK inhibitors, demonstrate efficacy by inhibiting multiple JAK isoforms. However, this broad activity can also lead to off-target effects. This has spurred the development of second-generation, more selective inhibitors that target specific JAK isoforms, with the hypothesis that such selectivity could offer a better-defined therapeutic window. This compound emerges from this pursuit as a selective JAK1 inhibitor.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The cornerstone of evaluating JAK inhibitors lies in their biochemical potency (IC50 values) against each of the four JAK isoforms. A higher IC50 value indicates lower potency. The selectivity of an inhibitor is determined by comparing its potency against the target isoform versus other isoforms.
This compound, identified as compound 28 in patent WO2016119700A1, demonstrates a clear preference for JAK1 in biochemical assays. In contrast, pan-JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib exhibit varying degrees of activity across multiple JAK family members.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| This compound | <500 | 500-1000 | >5000 | - | [1][2] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | [2] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | Various Sources |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes and are drawn from the cited sources where available under consistent conditions.
Cellular Activity: Assessing Functional Selectivity
While biochemical assays provide a measure of direct enzyme inhibition, cellular assays offer a more physiologically relevant assessment of an inhibitor's functional selectivity by measuring the downstream effects of JAK inhibition, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Selective JAK1 inhibitors are expected to preferentially block signaling pathways dependent on JAK1, such as those activated by interleukin-6 (IL-6) and interferon-alpha (IFNα). In contrast, pan-JAK inhibitors will affect a broader range of cytokine signaling pathways. For instance, inhibition of JAK2-dependent signaling, such as that triggered by erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF), is a key differentiator.
Studies on selective JAK1 inhibitors have shown that they can effectively block IL-6-induced STAT3 phosphorylation (a JAK1-dependent pathway) while having a significantly lesser effect on GM-CSF-induced STAT5 phosphorylation (a JAK2-dependent pathway). This contrasts with pan-JAK inhibitors like Ruxolitinib and Baricitinib, which potently inhibit both pathways.
In Vivo Efficacy: Insights from Preclinical Models
Animal models of autoimmune diseases, such as collagen-induced arthritis (CIA) in rats, are crucial for evaluating the in vivo efficacy of JAK inhibitors. In these models, selective JAK1 inhibitors have demonstrated the ability to dose-dependently reduce disease symptoms, including paw swelling, inflammation, and joint damage.[3][4]
Preclinical studies comparing selective JAK1 inhibitors to multi-JAK inhibitors in rodent models of arthritis have suggested that a similar degree of efficacy can be achieved.[3] Furthermore, it has been proposed that the selective sparing of JAK2 may lead to a wider therapeutic window, potentially reducing the risk of hematological side effects.[3] While specific in vivo data for this compound is not publicly available, the performance of other selective JAK1 inhibitors in these models provides a strong rationale for its potential efficacy.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, it is essential to visualize the underlying biological pathways and experimental procedures.
Figure 1. JAK-STAT signaling pathway showing selective inhibition by this compound and broader inhibition by pan-JAK inhibitors.
The evaluation of these inhibitors typically follows a structured workflow, from initial biochemical screening to more complex cellular and in vivo assessments.
Figure 2. A typical experimental workflow for the characterization of JAK inhibitors.
Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the direct inhibition of JAK enzyme activity.
Principle: The assay is based on the detection of a phosphorylated substrate by a specific antibody labeled with a fluorescent donor (e.g., Europium), while the substrate is labeled with a fluorescent acceptor. When the substrate is phosphorylated by the JAK enzyme, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Test compounds (this compound, pan-JAK inhibitors)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Prepare a kinase/substrate mixture in assay buffer and add 4 µL to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (for donor and acceptor).
-
Calculate the ratio of acceptor to donor emission and plot against compound concentration to determine the IC50 value.
Cellular Assay: Phospho-STAT (pSTAT) Flow Cytometry
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[4]
Principle: Cells are stimulated with a specific cytokine to induce JAK-mediated phosphorylation of STAT proteins. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. The level of pSTAT is then quantified by flow cytometry.[4]
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokines (e.g., IL-6 for JAK1/2, GM-CSF for JAK2)
-
Test compounds
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or a saponin-based buffer)
-
Fluorochrome-conjugated anti-pSTAT antibodies (e.g., anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the test compounds for 1-2 hours at 37°C.[4]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer and incubating at room temperature.
-
Permeabilize the cells by adding permeabilization buffer and incubating on ice or at room temperature.
-
Wash the cells with a suitable wash buffer.
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal and plot against compound concentration to determine the IC50 value.
Conclusion
The available data suggests that this compound is a potent and selective JAK1 inhibitor. Its biochemical profile indicates a clear advantage in terms of selectivity over pan-JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib. While direct comparative in vivo efficacy data for this compound is not yet in the public domain, the performance of other selective JAK1 inhibitors in preclinical models of autoimmune disease suggests a promising therapeutic potential. The key hypothesis remains that by selectively targeting JAK1, it may be possible to achieve comparable or superior efficacy to pan-JAK inhibitors while mitigating some of the off-target effects associated with the inhibition of other JAK isoforms, particularly JAK2. Further preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound.
References
- 1. [PDF] Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050 | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Jak1-IN-8: A Comparative Analysis of Selective JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the novel selective JAK1 inhibitor, Jak1-IN-8, against other established selective JAK1 inhibitors: Filgotinib, Upadacitinib, and Itacitinib. The information presented is supported by experimental data from preclinical studies to aid in the evaluation and selection of appropriate research tools for studying JAK1-dependent signaling in vivo.
Introduction to Selective JAK1 Inhibition
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. Selective inhibition of JAK1 is a promising therapeutic strategy, aiming to block pro-inflammatory cytokine signaling while minimizing off-target effects associated with the inhibition of other JAK isoforms. This guide focuses on the in vivo validation of this compound, a highly selective JAK1 inhibitor, in comparison to other well-characterized selective JAK1 inhibitors.
Comparative Performance of Selective JAK1 Inhibitors
The following tables summarize the available quantitative data on the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound and its comparators.
Table 1: In Vitro Selectivity Profile
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1 vs JAK2 Selectivity (fold) | JAK1 vs JAK3 Selectivity (fold) |
| This compound (Compound 24) | - | - | - | - | ~1000 | ~1000 |
| Upadacitinib (ABT-494) | - | - | - | - | ~60 (cellular assay) | >100 (cellular assay) |
| Filgotinib (GLPG0634) | 629 | - | - | - | 30 (human whole blood) | - |
| Itacitinib (INCB039110) | - | - | - | - | Potent and selective | Potent and selective |
Data for IC50 values for this compound, Upadacitinib, and Itacitinib were not explicitly found in the provided search results, but their high selectivity is noted.
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Key Efficacy Endpoint | Outcome |
| This compound (Compound 24) | In vivo study | Phosphorylation of STAT3 | Dose-dependent modulation observed.[1] |
| Upadacitinib (ABT-494) | Rat Adjuvant-Induced Arthritis | Reduction in arthritis symptoms | Demonstrated efficacy.[2] |
| Itacitinib (INCB039110) | CD19+ Tumor-Bearing Immunodeficient Mice | Antitumor activity of CD19-CAR T-cells | Did not impair antitumor efficacy.[1] |
Table 3: Pharmacokinetic and Pharmacodynamic Properties
| Inhibitor | Key Parameter | Finding |
| This compound (Compound 24) | Oral Bioavailability | Orally bioavailable with acceptable pharmacokinetic parameters.[1] |
| Upadacitinib (ABT-494) | In vivo selectivity | Reduced effect on reticulocyte deployment and NK cell depletion relative to efficacy.[2] |
| Filgotinib (GLPG0634) | Pharmacokinetics | Dose-proportional pharmacokinetics up to 200 mg.[3] |
| Itacitinib (INCB039110) | Pharmacokinetics in aGVHD | Median time to maximum concentration (Cmax) occurred 2 to 4 hours after treatment.[4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.
In Vivo STAT3 Phosphorylation Assay (for this compound)
A study on a novel, highly selective JAK1 inhibitor, referred to as compound 24 (a likely analog or the same as this compound), demonstrated its in vivo activity by assessing the phosphorylation of STAT3, a downstream marker of JAK1 inhibition.[1] While specific details of the protocol were not available in the search results, a general workflow can be inferred:
-
Animal Model: A suitable animal model, likely mice or rats, is selected.
-
Dosing: The compound is administered, likely orally, at various doses to establish a dose-response relationship. A vehicle control group is included.
-
Tissue/Blood Collection: At a specified time point after dosing, appropriate tissues or whole blood are collected.
-
Phospho-STAT3 Analysis: The levels of phosphorylated STAT3 (pSTAT3) are quantified using techniques such as Western blotting, flow cytometry, or ELISA.
-
Data Analysis: The dose-dependent effect of the inhibitor on pSTAT3 levels is analyzed and compared to the vehicle control.
Rat Adjuvant-Induced Arthritis (AIA) Model (for Upadacitinib)
The in vivo efficacy of Upadacitinib was evaluated in a rat adjuvant-induced arthritis model.[2] The general protocol for this model is as follows:
-
Induction of Arthritis: Arthritis is induced in rats by intradermal injection of an adjuvant, typically Freund's Complete Adjuvant, into the paw or base of the tail.
-
Treatment: Once arthritis is established, animals are treated with the test compound (e.g., Upadacitinib) or a vehicle control over a specified period.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring clinical signs such as paw swelling, erythema, and joint mobility.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines.
Visualizing Key Pathways and Workflows
JAK-STAT Signaling Pathway
The following diagram illustrates the central role of JAK1 in mediating cytokine signaling.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
In Vivo Validation Workflow for a Selective JAK1 Inhibitor
This diagram outlines a typical experimental workflow for the in vivo validation of a novel selective JAK1 inhibitor.
Caption: A generalized workflow for the in vivo validation of a selective JAK1 inhibitor.
Conclusion
The available preclinical data suggests that this compound is a highly selective and orally bioavailable JAK1 inhibitor with demonstrated in vivo target engagement, as evidenced by the dose-dependent modulation of STAT3 phosphorylation. When compared to other selective JAK1 inhibitors such as Filgotinib, Upadacitinib, and Itacitinib, this compound shows a promising selectivity profile. Further in vivo studies in relevant disease models are warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundational overview for researchers to contextualize the performance of this compound within the landscape of selective JAK1 inhibitors.
References
- 1. [PDF] Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
A Head-to-Head Analysis of Two JAK Inhibitors: Jak1-IN-8 and Ruxolitinib
In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs for a multitude of diseases, including myeloproliferative neoplasms and autoimmune disorders. This guide provides a detailed side-by-side analysis of a novel investigational inhibitor, Jak1-IN-8, and the FDA-approved drug, ruxolitinib. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available biochemical and cellular data to inform future research and development.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and ruxolitinib exert their therapeutic effects by inhibiting members of the Janus kinase family, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary conduit for cytokine and growth factor signaling, playing a crucial role in hematopoiesis and immune response.[1][2][3] Dysregulation of this pathway is a hallmark of various cancers and inflammatory conditions.
Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] JAKs then phosphorylate the STATs, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.[2] By inhibiting JAKs, both this compound and ruxolitinib can effectively dampen this signaling cascade.
Biochemical Potency and Selectivity
The cornerstone of a targeted inhibitor's profile is its potency against the intended target and its selectivity over other related kinases. The following table summarizes the available biochemical data for this compound and ruxolitinib.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. JAK1 | Data Source |
| This compound | JAK1 | <500 | - | Patent (WO2016119700A1) |
| JAK2 | 500-1000 | ~1-2 fold less selective than for JAK1 | Patent (WO2016119700A1) | |
| JAK3 | >5000 | >10 fold more selective for JAK1 | Patent (WO2016119700A1) | |
| Ruxolitinib | JAK1 | 3.3 ± 1.2 | - | [4][5] |
| JAK2 | 2.8 ± 1.2 | ~1.2 fold more potent than JAK1 | [4][5] | |
| TYK2 | 19 | ~6 fold more selective for JAK1 | [5] | |
| JAK3 | 428 | >130 fold more selective for JAK1 | [5][6] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with slightly higher potency for JAK2.[4][5] It demonstrates significant selectivity over JAK3.[5][6] this compound, based on the limited available data, appears to be a potent JAK1 inhibitor with some activity against JAK2 and significantly less activity against JAK3.
Cellular Activity
The efficacy of a kinase inhibitor in a biological context is assessed through various cell-based assays. These assays provide insights into the compound's ability to penetrate cells, engage its target, and elicit a functional response.
Anti-proliferative Activity
The ability of JAK inhibitors to halt the proliferation of cancer cells that are dependent on JAK-STAT signaling is a key measure of their therapeutic potential.
| Inhibitor | Cell Line | Assay Type | EC50/IC50 | Data Source |
| This compound | Data Not Available | - | - | - |
| Ruxolitinib | HEL (JAK2 V617F) | Proliferation | 186 nM (EC50) | [7] |
| Ba/F3-EpoR-JAK2V617F | Proliferation | 100-130 nM (IC50) | [5] | |
| PV patient erythroid progenitors (JAK2V617F) | Proliferation | 67 nM (IC50) | [5] | |
| Healthy donor erythroid progenitors | Proliferation | >400 nM (IC50) | [5] | |
| Nalm-6 (ALL) | Viability | 47.7 µM (IC50) | [8] | |
| L-428 (Hodgkin Lymphoma) | Proliferation | 74.9 µM (IC50) | [9] | |
| HDLM-2 (Hodgkin Lymphoma) | Proliferation | 15.7 µM (IC50) | [9] | |
| Karpas-1106P (PMBL) | Proliferation | 43.8 µM (IC50) | [9] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Ruxolitinib has demonstrated potent anti-proliferative effects in various cell lines harboring activating JAK2 mutations.[5][7] Its selectivity for malignant cells over healthy cells is also evident.[5]
Inhibition of STAT Phosphorylation
A direct measure of target engagement in a cellular context is the inhibition of STAT phosphorylation downstream of JAK activation.
| Inhibitor | Assay Type | Downstream Target | IC50 | Data Source |
| This compound | Data Not Available | - | - | - |
| Ruxolitinib | IL-6-induced pSTAT3 (ex vivo) | pSTAT3 | 225 nM | [4] |
| IL-6-induced pSTAT3 (in whole blood) | pSTAT3 | ~300 nM | [10] | |
| TPO-induced pSTAT3 (in whole blood) | pSTAT3 | ~300 nM | [10] |
Ruxolitinib effectively inhibits cytokine-induced STAT3 phosphorylation in a dose-dependent manner.[4][10]
Cytokine Inhibition
By blocking the JAK-STAT pathway, these inhibitors can reduce the production of pro-inflammatory cytokines, a key aspect of their therapeutic effect in inflammatory diseases.
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 | Data Source | | :--- | :--- | :--- | :--- | :--- | | This compound | Data Not Available | - | - | - | - | | Ruxolitinib | Human Lung Macrophages | LPS | TNF-α, IL-6, IL-10, CCL2, CXCL10 | Concentration-dependent |[11] | | | Human Lung Macrophages | poly(I:C) | TNF-α, IL-1β, IL-6, IL-10, CCL2, CXCL10 | Concentration-dependent |[11] | | | Human Basophils | IL-3 | IL-4 | 21.03 ± 5.55 µM |[12] | | | Human Basophils | IL-3 | IL-13 | 18.60 ± 8.86 µM |[12] |
Ruxolitinib has been shown to inhibit the release of a broad range of cytokines from various immune cells.[11][12]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are summaries of typical methodologies used to evaluate JAK inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
A common method involves incubating the purified catalytic domain of a JAK enzyme with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor.[8][13][14][15] The extent of substrate phosphorylation is then quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or by measuring ADP production.[8][14] The IC50 value is then calculated from the dose-response curve.
Cellular STAT Phosphorylation Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation within cells.
Cells are first treated with the inhibitor and then stimulated with a specific cytokine to induce JAK-STAT signaling.[16][17][18] Following stimulation, cells are fixed, permeabilized, and stained with an antibody that specifically recognizes the phosphorylated form of a STAT protein. The level of phosphorylated STAT is then quantified using techniques such as flow cytometry or Western blotting.[16][17][18]
Cytokine Release Assay
This assay quantifies the effect of an inhibitor on the production and release of cytokines from immune cells.
Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are treated with the inhibitor and then stimulated with an appropriate agent (e.g., lipopolysaccharide [LPS] or anti-CD3/CD28 antibodies) to induce cytokine production.[19][20] After a defined incubation period, the cell culture supernatant is collected, and the concentration of various cytokines is measured using methods like ELISA or multiplex bead arrays (e.g., Luminex).[19][20]
Conclusion
This comparative guide highlights the current state of knowledge for this compound and ruxolitinib. Ruxolitinib is a well-characterized, potent JAK1/2 inhibitor with a wealth of preclinical and clinical data supporting its efficacy.[4][5][6][7][9][10][11][12] this compound, based on the limited publicly available information, shows promise as a selective JAK1 inhibitor. However, a comprehensive understanding of its cellular activity and therapeutic potential requires further investigation through a battery of in vitro and in vivo studies. The experimental protocols outlined here provide a framework for the types of studies that will be necessary to fully elucidate the pharmacological profile of this compound and compare it meaningfully to established inhibitors like ruxolitinib. This side-by-side analysis, while constrained by the current data limitations for this compound, serves as a valuable resource for researchers in the field of JAK inhibitor development.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK/STAT: Why choose a classical or an alternative pathway when you can have both? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - Liao - Translational Pediatrics [tp.amegroups.org]
- 9. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability [frontiersin.org]
- 12. Frontiers | The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells [frontiersin.org]
- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. STATs phosphorylation assay [bio-protocol.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 19. JAK and mTOR inhibitors prevent cytokine release while retaining T cell bispecific antibody in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Jak1-IN-8: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical compounds. This guide provides essential information and step-by-step procedures for the proper disposal of Jak1-IN-8, a potent Janus kinase (JAK) inhibitor used in research.
Personal Protective Equipment (PPE)
Before handling this compound in any form, it is crucial to be outfitted with the appropriate personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory. Given that Dimethyl Sulfoxide (DMSO), a common solvent for this compound, can facilitate skin absorption of other chemicals, selecting the appropriate glove type is critical.[2][3][4] |
| Eye Protection | Safety Glasses or Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles should be worn at all times. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against spills and contamination. |
| Respiratory Protection | Respirator | In situations where aerosolization or dust generation is possible, a NIOSH-approved respirator may be necessary. |
Disposal Procedures: A Step-by-Step Guide
The proper disposal of this compound depends on its form—solid (powder) or in solution (typically in DMSO). All disposal methods must comply with local, state, and federal regulations.[5][6][7][8]
Solid this compound (Powder)
-
Waste Collection:
-
Carefully collect any waste powder in a clearly labeled, sealed container.
-
The container should be designated for "Hazardous Chemical Waste" or "Cytotoxic Waste," in line with institutional protocols.[5]
-
-
Labeling:
-
The waste container must be labeled with the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area for hazardous waste, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of solid chemical waste in regular trash.[6]
-
This compound in DMSO Solution
DMSO is a combustible liquid that can penetrate the skin, potentially carrying dissolved chemicals like this compound into the body.[2][3][4] Therefore, solutions containing this compound require careful handling.
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations, and the date.
-
-
Storage:
-
Store the sealed container in a well-ventilated area, away from sources of ignition, and within secondary containment to prevent spills.[2]
-
-
Final Disposal:
Signaling Pathway and Experimental Workflow Visualization
To further support laboratory professionals, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow involving a JAK inhibitor.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow incorporating the proper disposal of this compound waste.
References
- 1. stemcell.com [stemcell.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. fishersci.com [fishersci.com]
- 4. greenfield.com [greenfield.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
